Product packaging for 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile(Cat. No.:CAS No. 146767-63-7)

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B122306
CAS No.: 146767-63-7
M. Wt: 143.15 g/mol
InChI Key: YSSSUMUGHHKGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B122306 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 146767-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSUMUGHHKGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435561
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146767-63-7
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route to 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis involves a multi-step process commencing with the functionalization of a pyridine precursor, followed by the construction of the fused pyrrole ring, and culminating in the introduction of the carbonitrile moiety. This document details the experimental protocols, quantitative data based on analogous reactions, and structural characterization of the key intermediates and the final product.

Introduction

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring gives rise to a unique scaffold with diverse pharmacological activities. Various substituted pyrrolopyridines have been investigated as inhibitors of kinases, such as Fibroblast Growth Factor Receptor (FGFR), and as potential anticancer agents that target the colchicine-binding site on tubulin.[2][3][4][5] The specific isomer, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), and its derivatives are of particular interest due to their structural analogy to indole and their potential to serve as building blocks for novel therapeutic agents. This guide focuses on the synthesis of the 5-carbonitrile derivative, a key intermediate for further chemical exploration.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step sequence, as illustrated below. The strategy involves the initial preparation of a functionalized pyridine, followed by the construction of the pyrrole ring via a palladium-catalyzed cross-coupling reaction, subsequent halogenation, and a final cyanation step.

Synthetic_Pathway A 3-Aminopyridine B 3-Amino-2-chloropyridine A->B Chlorination C 1H-Pyrrolo[3,2-b]pyridine B->C Larock Indole Synthesis D 5-Bromo-1H-pyrrolo[3,2-b]pyridine C->D Bromination E This compound D->E Cyanation

Caption: Proposed synthetic route for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Amino-2-chloropyridine

The initial step involves the chlorination of commercially available 3-aminopyridine. This transformation can be achieved using various chlorinating agents.

Protocol: To a solution of 3-aminopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), is added a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-amino-2-chloropyridine.

IntermediateStarting MaterialReagentsSolventYield (expected)
3-Amino-2-chloropyridine3-AminopyridineNCSDMF80-90%

Characterization Data for 3-Amino-2-chloropyridine:

  • Appearance: Off-white to light yellow crystalline solid.

  • ¹H NMR (CDCl₃): δ 7.85 (dd, J=4.5, 1.5 Hz, 1H), 7.15 (dd, J=8.0, 1.5 Hz, 1H), 6.70 (dd, J=8.0, 4.5 Hz, 1H), 4.20 (br s, 2H).

  • ¹³C NMR (CDCl₃): δ 148.5, 142.0, 138.5, 123.0, 118.0.

Step 2: Synthesis of 1H-Pyrrolo[3,2-b]pyridine

The core 1H-pyrrolo[3,2-b]pyridine scaffold is constructed using a Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne.

Protocol: A mixture of 3-amino-2-chloropyridine (1 equivalent), a suitable alkyne such as trimethylsilylacetylene (2 equivalents), palladium(II) acetate (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base such as potassium carbonate (2.5 equivalents) in a solvent like DMF is heated under an inert atmosphere. The reaction is maintained at an elevated temperature (e.g., 100-120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The resulting trimethylsilyl-protected pyrrolopyridine is then deprotected using a reagent like tetrabutylammonium fluoride (TBAF) in THF. The crude 1H-pyrrolo[3,2-b]pyridine is purified by column chromatography.

IntermediateStarting MaterialReagentsSolventYield (expected)
1H-Pyrrolo[3,2-b]pyridine3-Amino-2-chloropyridineTrimethylsilylacetylene, Pd(OAc)₂, PPh₃, K₂CO₃, then TBAFDMF/THF60-70%

Characterization Data for 1H-Pyrrolo[3,2-b]pyridine:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃): δ 8.52 (dd, J=4.5, 1.5 Hz, 1H), 8.05 (br s, 1H), 7.70 (dd, J=8.5, 1.5 Hz, 1H), 7.25 (t, J=3.0 Hz, 1H), 7.10 (dd, J=8.5, 4.5 Hz, 1H), 6.60 (t, J=3.0 Hz, 1H).[6]

  • ¹³C NMR (CDCl₃): δ 146.0, 143.5, 129.0, 125.0, 119.5, 116.0, 100.5.[6]

Step 3: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core is selectively brominated at the 5-position of the pyridine ring.

Protocol: To a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a suitable solvent like DMF or acetic acid, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature for a few hours. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

IntermediateStarting MaterialReagentsSolventYield (expected)
5-Bromo-1H-pyrrolo[3,2-b]pyridine1H-Pyrrolo[3,2-b]pyridineNBSDMF85-95%

Characterization Data for 5-Bromo-1H-pyrrolo[3,2-b]pyridine (based on the isomeric 5-Bromo-1H-pyrrolo[2,3-b]pyridine):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMF-d₇): δ 11.91 (br s, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H).[7]

  • ¹³C NMR (DMF-d₇): δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[7]

Step 4: Synthesis of this compound

The final step is the conversion of the bromo-substituent to a nitrile group via a cyanation reaction.

Protocol: A mixture of 5-bromo-1H-pyrrolo[3,2-b]pyridine (1 equivalent), copper(I) cyanide (1.2 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated at a high temperature (e.g., 150-180 °C) under an inert atmosphere for several hours. The reaction progress is monitored by HPLC or TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ammonia or ethylenediamine to complex with the copper salts. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

ProductStarting MaterialReagentsSolventYield (expected)
This compound5-Bromo-1H-pyrrolo[3,2-b]pyridineCuCNNMP70-80%

Characterization Data for this compound:

  • Appearance: Expected to be a solid.

Experimental Workflow

The general workflow for each synthetic step typically involves reaction setup, monitoring, work-up, and purification.

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis A Combine Reactants & Solvent B Add Reagents/Catalyst A->B C Heat/Stir under Inert Atmosphere B->C D Monitor Reaction (TLC/HPLC) C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Wash Organic Layer F->G H Dry & Concentrate G->H I Column Chromatography / Recrystallization H->I J Characterization (NMR, MS, IR) I->J

Caption: A generalized workflow for the synthesis and purification of intermediates and the final product.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. The described route utilizes established synthetic transformations, including chlorination, Larock indole synthesis, bromination, and cyanation. While detailed experimental data for each specific step in this exact sequence is not fully available in the current literature, the provided protocols are based on well-precedented and analogous reactions, offering a solid foundation for researchers to develop a robust synthesis of this valuable compound. Further optimization of reaction conditions and thorough characterization of all intermediates will be crucial for a successful and scalable synthesis. The availability of this compound will undoubtedly facilitate the exploration of new chemical space in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Chemical Properties of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, also known as 5-cyano-4-azaindole, is a heterocyclic organic compound belonging to the azaindole family. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers and predictive models. The following tables summarize the key physicochemical properties.

Identifier Value Source
CAS Number 146767-63-7[2]
Molecular Formula C8H5N3[2]
Molecular Weight 143.15 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 5-Cyano-4-azaindoleN/A
InChI 1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H[2]
InChIKey YSSSUMUGHHKGCO-UHFFFAOYSA-N[2]
SMILES N#Cc1ccc2[nH]ccc2n1[2]
Property Value Source/Note
Physical Form Solid[2]
Appearance Light brown to brown solid[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane and DMSO.[4]Inferred from related compounds.
pKa Not availableN/A
logP (predicted) 1.1[5]

Spectroscopic Data

Adduct m/z Predicted CCS (Ų)
[M+H]+ 144.05562128.6
[M+Na]+ 166.03756141.0
[M-H]- 142.04106128.7
[M+NH4]+ 161.08216147.3
[M+K]+ 182.01150135.6
[M]+ 143.04779123.2
[M]- 143.04889123.2

Data from PubChemLite, predicted using CCSbase.[5]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of the regioisomeric 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (5-cyano-7-azaindole).[6] This typically involves the cyanation of a corresponding bromo-substituted azaindole precursor.

A potential synthetic pathway is the cyanation of 5-bromo-1H-pyrrolo[3,2-b]pyridine. This reaction could be achieved using a cyanide source such as copper(I) cyanide or through a palladium-catalyzed cyanation reaction.

Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_product Product 5-bromo-1H-pyrrolo[3,2-b]pyridine 5-bromo-1H-pyrrolo[3,2-b]pyridine Reaction Cyanide Source (e.g., CuCN or Pd-catalyzed) Solvent (e.g., NMP or DMF) Heat 5-bromo-1H-pyrrolo[3,2-b]pyridine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • Electrophilic Substitution: The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental studies on the 4-azaindole nucleus indicate that electrophilic substitution preferentially occurs at the C3 position.[6]

  • Nucleophilic Substitution: The pyridine ring is generally resistant to nucleophilic attack unless activated by a suitable leaving group. Therefore, direct nucleophilic substitution on the pyridine ring of this compound is unlikely. However, the nitrile group can undergo nucleophilic addition or hydrolysis under appropriate conditions.

Experimental Protocols

As a specific synthesis protocol for this compound is not publicly available, the following is a generalized experimental protocol for the cyanation of a bromo-azaindole, adapted from the synthesis of its regioisomer.[6]

Materials:

  • 5-bromo-1H-pyrrolo[3,2-b]pyridine (starting material)

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Ethyl acetate

  • Ammonia solution (e.g., 5%)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine 5-bromo-1H-pyrrolo[3,2-b]pyridine and NMP (or DMF).

  • Add copper(I) cyanide to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 180°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture.

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with an ammonia solution to remove copper salts, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The use of activated carbon can aid in decolorization.

Biological and Pharmacological Context

While specific biological data for this compound is limited, the broader class of pyrrolopyridines has been extensively investigated for various therapeutic applications. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[7][8]

The abnormal activation of the FGFR signaling pathway is implicated in various cancers.[7] FGFR inhibitors can block downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates Inhibitor 1H-pyrrolo[3,2-b]pyridine derivative (Hypothetical) Inhibitor->FGFR Inhibits

Caption: General FGFR signaling pathway potentially targeted by pyrrolopyridine derivatives.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[2] It is categorized as Acute Toxicity 4, Oral.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended.[9]

Conclusion

This compound is a member of the medicinally important azaindole family. While specific experimental data for this particular regioisomer is scarce in the public domain, its chemical properties can be inferred from related compounds. The pyrrolopyridine core is a versatile scaffold for the development of kinase inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

In-Depth Technical Guide: 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS Number: 146767-63-7). Due to the limited specific research on this particular molecule, this document also incorporates data on closely related pyrrolopyridine analogs to provide a broader context for its potential properties, synthesis, and biological applications.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system, a structure commonly referred to as 4-azaindole. The nitrile functional group at the 5-position significantly influences its electronic properties and potential as a building block in medicinal chemistry.

Physicochemical and Safety Data

Table 1: Compound Identification

IdentifierValue
CAS Number 146767-63-7[1][2]
Molecular Formula C₈H₅N₃[1][4]
Molecular Weight 143.15 g/mol [4]
IUPAC Name This compound
InChI 1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H[2]
InChIKey YSSSUMUGHHKGCO-UHFFFAOYSA-N[2]
SMILES N#Cc1ccc2[nH]ccc2n1[2]
MDL Number MFCD09909831[2]
PubChem Substance ID 329771998[2]

Table 2: Physical and Predicted Properties

PropertyValue
Physical Form Solid / Lyophilized Powder[1][2]
Purity (Typical) ≥95%[1]
XlogP (Predicted) 1.1[3]
Predicted Collision Cross Section ([M+H]⁺) 128.6 Ų[3]

Table 3: Safety and Handling Information

CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Hazard Classification Acute Toxicity 4 (Oral)[2]
Storage Short-term: 4°C (1 week); Long-term: -20°C to -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, the synthesis of related pyrrolopyridine cores often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Below is a generalized workflow based on synthetic strategies for similar heterocyclic systems.

General Synthetic Workflow

The following diagram illustrates a plausible, generalized synthetic pathway for creating a substituted 1H-pyrrolo[3,2-b]pyridine scaffold. This typically involves starting with a substituted pyridine, introducing functional groups that enable the annulation of the pyrrole ring, followed by cyclization and subsequent functional group manipulation to achieve the target compound.

G cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Pyrrole Ring Formation cluster_2 Step 3: Final Modification start Substituted Pyridine Precursor step1 Introduction of Activating Group (e.g., Nitro, Halogen) start->step1 Reagents: HNO₃/H₂SO₄ or NBS step2 Reaction with a C2 Synthon (e.g., Vilsmeier-Haack or equivalent) step1->step2 step3 Reductive Cyclization step2->step3 Reagents: Fe/AcOH or H₂/Pd-C step4 Introduction of Nitrile Group (e.g., Sandmeyer or cyanation) step3->step4 end This compound step4->end

Caption: Generalized workflow for pyrrolopyridine synthesis.

Biological Activity and Potential Signaling Pathways

While no biological data exists specifically for this compound, the broader family of pyrrolopyridines has demonstrated significant activity across various biological targets, suggesting potential avenues of investigation for this compound.

  • Anticancer Activity: Derivatives of the related isomer, 1H-pyrrolo[3,2-c]pyridine, have been synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities against cell lines such as HeLa, SGC-7901, and MCF-7 by disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[5]

  • Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer cell proliferation and angiogenesis.[6][7] Additionally, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target in oncology and metabolic diseases.[8]

  • Anti-inflammatory Activity: Aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives have been investigated for their potential to bind to and inhibit COX-2, a key enzyme in inflammatory pathways.[9]

Example Signaling Pathway: FGFR Inhibition

Given the established role of the pyrrolopyridine core in kinase inhibition, the FGFR signaling pathway serves as an illustrative example of a potential mechanism of action. Abnormal activation of this pathway is implicated in numerous cancers. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to block this cascade.

The diagram below illustrates the canonical FGFR signaling cascade, a potential target for novel pyrrolopyridine-based inhibitors.

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Dimer Blocks

Caption: Simplified FGFR signaling pathway, a target for pyrrolopyridine analogs.

Conclusion and Future Directions

This compound is a readily available chemical building block with defined physicochemical identifiers and safety protocols. While specific experimental and biological data for this compound are currently lacking in the public domain, the extensive research into its structural isomers and related analogs highlights the therapeutic potential of the pyrrolopyridine scaffold. Future research should focus on elucidating its physical properties, developing optimized synthetic routes, and screening for biological activity against key drug targets, particularly in the areas of oncology and inflammatory diseases. The established activity of related compounds provides a strong rationale for investigating this molecule as a potential kinase inhibitor or a scaffold for novel therapeutic agents.

References

Structure Elucidation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. Due to a notable absence of published experimental data for this specific isomer, this document combines foundational chemical principles with predicted spectroscopic data to offer a robust framework for its identification and characterization. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a proposed synthetic protocol, and a logical workflow for its characterization. This document aims to serve as a valuable resource for researchers interested in the synthesis and study of novel heterocyclic compounds, particularly within the pyrrolopyridine class of molecules which are of significant interest in medicinal chemistry.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in drug discovery. Its derivatives have shown a wide range of biological activities. The introduction of a carbonitrile group at the 5-position is anticipated to modulate the electronic properties and biological activity of the parent molecule. However, a thorough review of the scientific literature reveals a significant gap in the experimental characterization of this compound. This guide addresses this gap by presenting a detailed, albeit predictive, analysis of its structural features.

Molecular Structure and Properties

The basic physicochemical properties of this compound are available from chemical databases.

PropertyValueSource
Molecular Formula C₈H₅N₃PubChem[1]
Molecular Weight 143.15 g/mol Sigma-Aldrich[2]
CAS Number 146767-63-7Sigma-Aldrich[2]
Predicted XlogP 1.1PubChem[1]

Predicted Spectroscopic Data for Structure Elucidation

In the absence of experimental spectra, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions provide a baseline for researchers to compare against experimentally obtained data.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would likely exhibit distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group, as well as the electron-donating character of the pyrrole nitrogen.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1 (NH)~12.0br s-
H-2~7.8dJ ≈ 2.5
H-3~6.7dJ ≈ 2.5
H-6~8.6dJ ≈ 1.5
H-7~8.0dJ ≈ 1.5
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon of the nitrile group will appear significantly downfield, while the carbons of the pyrrole and pyridine rings will have characteristic shifts.

CarbonPredicted Chemical Shift (ppm)
C-2~125
C-3~102
C-3a~128
C-5~110
C-6~150
C-7~135
C-7a~145
CN~118
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, the C≡N stretch of the nitrile group, and C=C and C=N stretching vibrations of the aromatic rings.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100-3000Medium
C≡N Stretch2230-2210Strong
C=C/C=N Aromatic Stretch1600-1450Medium-Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak. The predicted monoisotopic mass is a key identifier.

IonPredicted m/z
[M]⁺143.0483
[M+H]⁺144.0556
[M+Na]⁺166.0376

Proposed Experimental Protocols

The following section outlines a proposed synthetic route and a workflow for the structural characterization of this compound.

Proposed Synthesis

A plausible synthetic route could involve the cyanation of a halogenated 1H-pyrrolo[3,2-b]pyridine precursor. A potential starting material would be 5-bromo-1H-pyrrolo[3,2-b]pyridine.

Reaction Scheme:

G 5-bromo-1H-pyrrolo[3,2-b]pyridine 5-bromo-1H-pyrrolo[3,2-b]pyridine This compound This compound 5-bromo-1H-pyrrolo[3,2-b]pyridine->this compound CuCN, DMF, 150 °C

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • To a solution of 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture at 150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for Structural Characterization

The following workflow outlines the logical steps for the comprehensive structural elucidation of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_final Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS IR Infrared Spectroscopy (Identify Functional Groups) Purification->IR NMR_1H 1H NMR (Proton Environment) Purification->NMR_1H StructureElucidation Final Structure Elucidation MS->StructureElucidation IR->StructureElucidation NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) NMR_13C->NMR_2D NMR_2D->StructureElucidation

References

Spectroscopic Data Analysis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValueSource
CAS Number 146767-63-7[1][2]
Molecular Formula C₈H₅N₃[1][2][3]
Molecular Weight 143.15 g/mol [1]
Monoisotopic Mass 143.04834 Da[3]

Predicted Mass Spectrometry Data

Experimental mass spectrometry data for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is not currently available in the surveyed literature. However, predicted collision cross-section (CCS) values provide an indication of the expected mass-to-charge ratios for various adducts.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 144.05562128.6
[M+Na]⁺ 166.03756141.0
[M-H]⁻ 142.04106128.7
[M+NH₄]⁺ 161.08216147.3
[M+K]⁺ 182.01150135.6
[M]⁺ 143.04779123.2
[M]⁻ 143.04889123.2
Data sourced from PubChem[3]. These values are computationally predicted and should be confirmed by experimental analysis.

Spectroscopic Data (NMR & IR)

As of this guide's compilation, specific experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been reported in publicly accessible literature. Researchers synthesizing or acquiring this compound will need to perform these characterization experiments. The expected spectral features can be inferred from the analysis of closely related isomers such as 1H-pyrrolo[2,3-b]pyridines and 1H-pyrrolo[3,2-c]pyridines.

Generalized Experimental Protocols

The following are detailed, generalized methodologies for acquiring the necessary spectroscopic data, based on protocols reported for similar compounds. These can serve as a starting point for experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation : Utilize a high-field NMR spectrometer, for instance, a Bruker AVANCE at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse program.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

    • A spectral width of approximately 200-220 ppm is standard.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a high-resolution mass spectrometer, for example, an Agilent Q-TOF (Quadrupole Time-of-Flight) instrument.

  • Ionization : Electrospray ionization (ESI) is a common method for this class of compounds. Both positive and negative ion modes should be tested to determine which provides better signal intensity.

  • Data Acquisition :

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) and compare the exact mass to the calculated theoretical mass of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis : The background-corrected spectrum should be analyzed for characteristic absorption bands. For this compound, key expected peaks would include N-H stretching (around 3300 cm⁻¹), C≡N (nitrile) stretching (around 2220-2260 cm⁻¹), and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹).

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Connectivity, Chemical Environment Identity Identity Confirmation MS->Identity Molecular Weight, Formula IR->Structure Functional Groups Purity Purity Assessment Structure->Purity Identity->Purity

Caption: A diagram illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationships Logical Relationships in Structural Characterization cluster_properties Identified Properties cluster_methods Analytical Methods Compound 1H-pyrrolo[3,2-b]pyridine- 5-carbonitrile MS Mass Spec Compound->MS IR IR Spec Compound->IR NMR NMR Compound->NMR MW Molecular Weight (143.15) Formula Molecular Formula (C₈H₅N₃) FuncGroups Functional Groups (N-H, C≡N, Aromatic) Connectivity Atom Connectivity (Proton/Carbon Skeleton) MS->MW MS->Formula IR->FuncGroups NMR->Connectivity

References

The Biological Versatility of 1H-pyrrolo[3,2-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of 1H-pyrrolo[3,2-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Antiproliferative Activity

A range of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. Notably, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have shown potent cytotoxic effects. The antiproliferative activity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

One standout compound, 10t , which incorporates an indolyl group at the 6-position, has demonstrated impressive antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range.[1][2]

Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives [1][2]

CompoundR Group (at position 6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10b o-tolyl1.422.313.54
10k 4-ethoxyphenyl0.250.310.42
10m 4-chlorophenyl0.330.450.51
10r Pyridin-3-yl0.280.370.46
10t Indolyl0.120.150.21
CA-4 (positive control) -0.0180.0210.025

Another class of derivatives, diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold, has shown high potency against the A375P human melanoma cell line, with some compounds exhibiting IC50 values in the nanomolar range.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which some 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][4] Tubulin is a critical component of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][5]

Compound 10t , for instance, has been shown to potently inhibit tubulin polymerization at low micromolar concentrations.[1][4] This disruption of microtubule function triggers a cascade of events that ultimately leads to the demise of the cancer cell.

1H-pyrrolo[3,2-c]pyridine_derivative 1H-pyrrolo[3,2-c]pyridine derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers 1H-pyrrolo[3,2-c]pyridine_derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 1H-pyrrolo[3,2-c]pyridine_derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and other diseases. The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7] Compound 4h , for example, exhibits impressive inhibitory activity against these kinases in the low nanomolar range.[6][7]

Table 2: FGFR Inhibitory Activity of Compound 4h [6]

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The inhibition of FGFR signaling by these compounds leads to the suppression of downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.[6] This targeted inhibition results in the induction of apoptosis and a reduction in tumor growth.

FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT 1H_pyrrolo_derivative 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 4h) 1H_pyrrolo_derivative->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Inhibition of the FGFR signaling pathway.

Antimicrobial Activity: A New Frontier

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 1H-pyrrolo[3,2-b]pyridine scaffold has also shown promise in the development of novel antibacterial agents. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a new class of highly potent antibacterial agents against E. coli.[8] The most active compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL.[8]

Table 3: Antibacterial Activity of a 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivative [8]

CompoundOrganismMIC (µg/mL)
Most Active DerivativeE. coli3.35

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A key intermediate for the synthesis of many biologically active 1H-pyrrolo[3,2-c]pyridine derivatives is 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][9]

  • Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.[1]

  • Step 2: Nitration. The product from Step 1 is then treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]

  • Step 3: Enamine Formation. The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.[1]

  • Step 4: Reductive Cyclization. The resulting enamine is then treated with iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Intermediate Key Intermediate (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) Start->Intermediate Derivatives Target Derivatives Intermediate->Derivatives Antiproliferative Antiproliferative Assay (MTT) Derivatives->Antiproliferative Test Kinase Kinase Inhibition Assay Derivatives->Kinase Test Antimicrobial Antimicrobial Assay (MIC) Derivatives->Antimicrobial Test

A generalized workflow from synthesis to biological testing.
In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and cultured for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 72 hours.[1]

  • MTT Addition: The culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[1][4]

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound or a control is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[10] The IC50 value for the inhibition of tubulin polymerization can then be determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[1]

  • Cell Treatment: HeLa cells are treated with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for 24 hours.[1]

  • Cell Fixation: The cells are harvested and fixed in ice-cold 70% ethanol.[11]

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.[11]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1][2]

  • Cell Treatment: HeLa cells are treated with the test compound for 48 hours.[2]

  • Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2]

In Vitro Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to measure kinase activity.[12]

  • Reaction Setup: The target kinase (e.g., FGFR1), a biotinylated substrate peptide, and ATP are incubated in a kinase reaction buffer.

  • Inhibitor Addition: The 1H-pyrrolo[2,3-b]pyridine derivative is added at various concentrations.[12]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.[12]

  • Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin is added.[12]

  • Signal Reading: The TR-FRET signal is read on a compatible plate reader. The IC50 value is determined from the dose-response curve.[12]

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide have demonstrated potent activities across a range of biological targets, including tubulin, various kinases, and bacterial components. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of compounds. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and, ultimately, into novel clinical candidates.

References

In-Depth Technical Guide to the Pharmacological Profile of Novel Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of novel pyrrolopyridine compounds, a promising class of heterocyclic molecules with diverse therapeutic potential. By mimicking the purine ring of ATP, these compounds have emerged as potent kinase inhibitors, demonstrating significant activity in preclinical and clinical studies for the treatment of cancers and other diseases.[1] This document details their mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the cellular pathways they modulate.

Core Pharmacological Activity: Kinase Inhibition

The pyrrolopyridine scaffold serves as a versatile backbone for the design of kinase inhibitors.[1][2] Its structural similarity to adenine allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[1][2] This targeted inhibition of kinases, which are crucial regulators of cellular processes, forms the basis of their therapeutic effects in a multitude of diseases, most notably cancer.[2]

Multi-Targeted Kinase Inhibition

Several novel pyrrolopyridine derivatives have demonstrated the ability to inhibit multiple tyrosine kinases simultaneously. This multi-targeted approach can be advantageous in cancer therapy by overcoming resistance mechanisms and targeting redundant signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for a selection of recently developed pyrrolopyridine compounds.

Table 1: In Vitro Cytotoxicity of Novel Pyrrolopyridine Compounds
Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound [I] A549 (Lung)Not Specified1.06[1]
Hela (Cervical)Not Specified10.87[1]
MCF-7 (Breast)Not Specified0.11[1]
Compound 5k Not SpecifiedNot Specified29 - 59[3]
SPP10 MCF-7 (Breast)XTT2.31 ± 0.3
H69AR (Lung)XTT3.16 ± 0.8
PC-3 (Prostate)XTT4.2 ± 0.2
Table 2: In Vitro Kinase Inhibitory Activity of Novel Pyrrolopyridine Compounds
Compound IDTarget KinaseAssayIC50 (nM)Reference
Compound 41 GSK-3βNot Specified0.22[2]
Compound 46 GSK-3βNot Specified0.26[2]
Compound 54 GSK-3βNot Specified0.24[2]
Compound 5k EGFRNot Specified40 - 204[3]
Her2Not Specified40 - 204[3]
VEGFR2Not Specified40 - 204[3]
CDK2Not Specified40 - 204[3]
Table 3: In Vivo Efficacy and Pharmacokinetics of a Novel Pyrrolopyridine Compound
Compound IDAnimal ModelDoseEfficacyBioavailabilityReference
Compound [I] Lung carcinoma allograft (BALB/c nude mice)20 mg/kg64.5% Tumor Growth InhibitionNot Reported[1]
Compound 8a Cynomolgus Monkey2.0 mg/kg PO100% (cAMP assay)29%
Rat2.0 mg/kg PONot Reported95%

Key Signaling Pathways Modulated by Pyrrolopyridine Compounds

The therapeutic effects of novel pyrrolopyridine compounds are primarily mediated through the modulation of key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Aberrant JAK-STAT signaling is implicated in various immune and inflammatory diseases, as well as cancers. Certain pyrrolopyridine derivatives have been designed as potent JAK inhibitors.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA Target Gene STAT_Dimer->DNA 6. Nuclear Translocation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->JAK Inhibition Transcription Transcription DNA->Transcription 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Overactivation of this pathway is a common feature in many cancers, making it a key target for anticancer therapies.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding Grb2 Grb2 EGFR->Grb2 2. Receptor Dimerization & Autophosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 3. Nuclear Translocation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->EGFR Inhibition Proliferation Proliferation Transcription_Factors->Proliferation 4. Cell Proliferation

Caption: The EGFR signaling cascade and its inhibition by pyrrolopyridine compounds.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including certain pyrrolopyridine derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.

Apoptosis_Pathway Pyrrolopyridine Pyrrolopyridine Compound Bcl2 Bcl-2 Pyrrolopyridine->Bcl2 Downregulation Bax Bax Pyrrolopyridine->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The intrinsic apoptosis pathway induced by novel pyrrolopyridine compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel pyrrolopyridine compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test pyrrolopyridine compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrrolopyridine compound in DMSO. Perform serial dilutions to create a range of test concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme to the kinase buffer.

  • Inhibitor Addition: Add the serially diluted pyrrolopyridine compound or DMSO (vehicle control) to the wells containing the kinase.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced, often using a luminescence or fluorescence-based detection reagent.

  • Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrrolopyridine compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the pyrrolopyridine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrrolopyridine compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS to remove any residual medium.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological evaluation of novel pyrrolopyridine compounds.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro_Screening->Kinase_Assay Cell_Viability Cell Viability Assay (MTT, IC50) In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (Pathway Analysis) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Efficacy_Studies Xenograft Efficacy Studies In_Vivo_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: A generalized experimental workflow for the development of pyrrolopyridine-based drug candidates.

This in-depth technical guide provides a foundational understanding of the pharmacological profile of novel pyrrolopyridine compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of therapeutic agents.

References

In Silico Modeling of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the computational methodologies for modeling the interactions of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Given the limited direct experimental data on this specific nitrile derivative, this document establishes a framework for its in silico analysis based on the known biological activities of structurally related pyrrolopyridine compounds. The primary hypothesized targets for this scaffold include protein kinases (e.g., FGFR, JAK) and Acetyl-CoA Carboxylase (ACC), based on published data for its analogs.

Introduction to 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged scaffold in drug discovery. Its structural similarity to purines allows it to function as a hinge-binder for numerous protein kinases, effectively inhibiting their activity.[1] Derivatives of the broader azaindole family have shown potent inhibitory activity against a range of critical therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Acetyl-CoA Carboxylase (ACC).[2][3][4] These targets are implicated in major diseases such as cancer, inflammatory disorders, and metabolic syndromes.[1][5] In silico modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in elucidating the binding mechanisms and guiding the rational design of new inhibitors based on this scaffold.[6][7]

Potential Signaling Pathway Interactions

Based on the targets of analogous compounds, this compound is hypothesized to interact with the following key signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][8] Aberrant FGFR signaling is a known driver in various cancers.[9]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Inhibitor 1H-pyrrolo[3,2-b]pyridine -5-carbonitrile Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.
Janus Kinase (JAK) - STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a central role in the immune system.[2][10] Ligand binding to cytokine receptors induces the phosphorylation and activation of STAT proteins by JAKs. The activated STATs then translocate to the nucleus to regulate gene expression.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Gene Transcription (Inflammation, Immunity) pSTAT->Nucleus Translocates Inhibitor 1H-pyrrolo[3,2-b]pyridine -5-carbonitrile Inhibitor->JAK

JAK-STAT Pathway and Point of Inhibition.
Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5][12] ACC has two isoforms: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is mitochondrial and regulates fatty acid oxidation.[5] Inhibition of ACC1 is a therapeutic strategy for cancer and metabolic diseases.[3]

ACC_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Inhibitor 1H-pyrrolo[3,2-b]pyridine -5-carbonitrile Inhibitor->ACC1 Workflow A 1. Target & Ligand Preparation B 2. Molecular Docking (Virtual Screening) A->B C 3. Pose Analysis & Selection B->C F 6. QSAR Model Development (Optional) B->F D 4. Molecular Dynamics (MD) Simulation C->D E 5. Binding Free Energy Calculation (MM/GBSA) D->E G 7. Data Interpretation & Hypothesis Generation E->G F->G

References

The Synthetic and Reactivity Landscape of 4-Azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offer opportunities for nuanced molecular design. This guide provides a comprehensive overview of the synthesis and reactivity of 4-azaindole, equipping researchers with the knowledge to effectively utilize this important heterocycle in drug discovery and development.

Synthesis of the 4-Azaindole Core

The construction of the 4-azaindole ring system has been approached through various strategies, ranging from classical indole syntheses to modern transition-metal-catalyzed methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Several classical indole syntheses have been successfully adapted for the preparation of 4-azaindoles. However, the electron-deficient nature of the pyridine ring can present challenges, often requiring modified reaction conditions.

Fischer Indole Synthesis: This venerable method, involving the acid-catalyzed cyclization of a pyridylhydrazone, can be effective for 4-azaindole synthesis, particularly when the starting pyridylhydrazine bears an electron-donating group.[1]

Bartoli Indole Synthesis: The reaction of a nitropyridine with a vinyl Grignard reagent provides a direct route to the 4-azaindole core. The presence of a halogen atom alpha to the pyridine nitrogen can significantly improve yields.[2][3]

Leimgruber-Batcho Indole Synthesis: This versatile two-step process, starting from an o-nitrotoluene equivalent, is a productive method for preparing various azaindoles, including the 4-aza isomer.[4] The synthesis involves the formation of an enamine followed by reductive cyclization.

Reissert Indole Synthesis: The Reissert synthesis offers another pathway to the azaindole nucleus, typically involving the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6][7]

Table 1: Comparison of Classical Synthesis Methods for 4-Azaindole

Synthesis MethodStarting MaterialsKey FeaturesReported Yields
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed cyclization. More effective with electron-donating groups on the pyridine ring.Moderate to Good
Bartoli Indole Synthesis Nitropyridine, Vinyl Grignard reagentDirect and efficient. Yields improved by a halogen on the pyridine ring.18-50%[3]
Leimgruber-Batcho Synthesis o-Nitropyridine derivative, DMFDMA/PyrrolidineTwo-step process: enamine formation and reductive cyclization. Versatile and high-yielding.Good to Excellent
Reissert Synthesis o-Nitropyridine derivative, Diethyl oxalateReductive cyclization of an intermediate pyruvate derivative.Moderate to Good
Modern Synthetic Methods: Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, and 4-azaindole is no exception. These methods offer mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[8]

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction can be employed to construct the 4-azaindole skeleton, often by coupling a functionalized pyridine with a suitable boronic acid derivative, followed by cyclization. The use of specific ligands and precatalysts can enable the coupling of unprotected nitrogen-rich heterocycles.[9][10]

Sonogashira Coupling: The coupling of a terminal alkyne with a halo-aminopyridine, followed by cyclization, provides an efficient route to substituted 4-azaindoles.[11]

Table 2: Selected Transition-Metal-Catalyzed Syntheses of 4-Azaindoles

ReactionReactantsCatalyst/ConditionsProductYieldReference
Suzuki-Miyaura CouplingChloro-azaindole, Phenylboronic acidP1 precatalyst, K₃PO₄, dioxane/H₂O, 60 °CPhenyl-azaindole91-99%[9]
Sonogashira Coupling3-Alkynyl-2-aminopyridineCuI/Pd(PPh₃)₄, TFA, TFAA, MeCN, reflux7-Azaindole derivativeGood[11]

Reactivity of 4-Azaindole

The reactivity of 4-azaindole is a fascinating interplay between its two constituent rings. The pyrrole ring is electron-rich and thus susceptible to electrophilic attack, while the pyridine ring is electron-deficient and can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic substitution preferentially occurs at the C3 position of the pyrrole ring, which is analogous to the reactivity of indole.[8]

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF).[8]

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position.[8]

Halogenation: Halogenation of 4-azaindole can be achieved using various reagents, with the position of substitution depending on the reaction conditions and the presence of directing groups.

Nitration: Nitration of the 4-azaindole ring can be challenging but can be achieved under specific conditions.

N-Functionalization

The nitrogen atom of the pyrrole ring can be functionalized through various reactions, most commonly alkylation.

N-Alkylation: Deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide, leads to N-alkylated 4-azaindoles. The choice of base and solvent is crucial for achieving high yields and selectivity.[12]

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 4-azaindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions.

Suzuki-Miyaura Coupling: As in the synthesis of the core, the Suzuki-Miyaura coupling is a powerful tool for the functionalization of pre-formed halo-4-azaindoles, enabling the introduction of aryl, heteroaryl, and alkyl groups.[9][10]

Experimental Protocols

Synthesis of 7-Methyl-4-azaindole (Two-Step Bartoli/Hydrogenolysis Protocol)[3]

Step 1: Bartoli Reaction

  • Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add vinylmagnesium bromide dropwise and stir the reaction at -20 °C for several hours.

  • Quench the reaction with aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the chlorinated azaindole intermediate.

Step 2: Hydrogenolysis

  • Dissolve the chlorinated azaindole intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium catalyst (e.g., Pd/C).

  • Place the mixture in a high-pressure reactor and pressurize with hydrogen gas.

  • Heat and stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, carefully vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to yield 7-methyl-4-azaindole.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated 4-Azaindole[10]
  • To a reaction vessel, add the halo-4-azaindole (1.0 mmol), the desired boronic acid (1.5-2.0 mmol), a palladium precatalyst (e.g., P1, 1-1.5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Add a solvent system, typically a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically a few hours to overnight), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

General Procedure for N-Alkylation of 4-Azaindole[13]
  • Dissolve 4-azaindole in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base (e.g., sodium hydride, 1.1-1.5 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development: Targeting Key Signaling Pathways

4-Azaindole derivatives have shown significant promise as modulators of various biological targets implicated in a range of diseases. Their ability to act as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers highlights their therapeutic potential.

Kinase Inhibition

The 4-azaindole scaffold is a common feature in many potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring can form a key hydrogen bond with the hinge region of the kinase active site.

p21-Activated Kinase 1 (PAK1) Inhibition: 4-Azaindole-containing compounds have been developed as potent PAK1 inhibitors, a kinase implicated in cancer cell proliferation and survival.[13]

Aurora A Kinase Inhibition: Derivatives of 4-azaindole have demonstrated inhibitory activity against Aurora A kinase, a key regulator of mitosis, making them potential anticancer agents.

Table 3: Biological Activity of Selected 4-Azaindole Derivatives

TargetCompound TypePotency (IC₅₀/EC₅₀/Kᵢ)Disease AreaReference
PAK14-Azaindole analogsKᵢ < 10 nMCancer[13]
c-MetN-nitrobenzenesulfonyl-4-azaindolesIC₅₀ = 20-70 nMCancer[14]
JAK2C-3 aryl-7-azaindoleIC₅₀ = 260 nMMyeloproliferative disorders[14]
M1 mAChR (PAM)1,3-disubstituted-4-azaindolesEC₅₀ = 149-228 nMAlzheimer's Disease[15][16]
Nav1.23-(1,2,3,6-tetrahydropyridine)-4-azaindoleED₅₀ = 22.01-25.26 mg/kg (in vivo)Epilepsy[17]
G-Protein Coupled Receptor (GPCR) Modulation

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Positive Allosteric Modulators (PAMs): 1,3-Disubstituted 4-azaindoles have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[16][18]

Ion Channel Blockade

Nav1.2 Sodium Channel Inhibition: 4-Azaindole derivatives have been developed as potent and selective inhibitors of the Nav1.2 voltage-gated sodium channel, showing promise as novel treatments for epilepsy.[17]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key reaction workflows and a representative signaling pathway.

G cluster_synthesis Bartoli Synthesis of 4-Azaindole start Nitropyridine intermediate Intermediate Adduct start->intermediate + grignard Vinyl Grignard Reagent grignard->intermediate cyclization Cyclization & Aromatization intermediate->cyclization product 4-Azaindole cyclization->product

Caption: General workflow for the Bartoli synthesis of 4-azaindole.

G cluster_reaction Suzuki-Miyaura Cross-Coupling of Halo-4-Azaindole start Halo-4-Azaindole coupling Cross-Coupling Reaction start->coupling boronic Boronic Acid boronic->coupling + catalyst Pd Catalyst & Base catalyst->coupling product Functionalized 4-Azaindole coupling->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of a halo-4-azaindole.

G cluster_pathway Simplified PAK1 Signaling Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) rac_cdc42 Rac/Cdc42 rtk->rac_cdc42 Activates pak1 PAK1 rac_cdc42->pak1 Activates downstream Downstream Effectors (e.g., LIMK, RAF-1) pak1->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation azaindole 4-Azaindole Inhibitor azaindole->pak1 Inhibits

Caption: Simplified signaling pathway of PAK1 and its inhibition by a 4-azaindole derivative.

References

The Discovery of Novel 1H-Pyrrolo[3,2-b]pyridine Analogs as Potent Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold. While the primary focus of this document is the broader class of 1H-pyrrolo[3,2-b]pyridine derivatives, the specific quantitative data and experimental protocols provided herein center on a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs, due to the public availability of detailed research on these compounds as potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitors. These compounds have shown promise in the therapeutic areas of metabolic diseases and oncology.

Core Structure

The foundational chemical structure for the analogs discussed is the 1H-pyrrolo[3,2-b]pyridine ring system. This heterocyclic scaffold serves as a versatile template for the design of targeted inhibitors.

Data Presentation: In Vitro Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analogs

The following table summarizes the in vitro biochemical and cellular activities of a series of synthesized 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors. The data highlights the structure-activity relationship (SAR) of these compounds, demonstrating how modifications to the core scaffold influence their inhibitory potency.

Compound IDR GroupACC1 IC₅₀ (nM)¹⁴C Acetate Uptake IC₅₀ (nM)
1a H>1000>10000
1c Methyl13250
1k Isopropyl10180

Data sourced from a study on novel ACC1 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs and the subsequent biological assays are crucial for reproducibility and further development.

General Synthesis of 1-Alkyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

A key intermediate, 1-alkyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is synthesized first. To a solution of the starting pyrrolopyridine in a suitable solvent like DMF, a base such as sodium hydride is added, followed by the addition of an appropriate alkyl halide (e.g., methyl iodide or isopropyl bromide). The resulting ester is then hydrolyzed to the carboxylic acid using a base like lithium hydroxide.

The final carboxamide derivatives are prepared by coupling the carboxylic acid intermediate with a desired amine. The carboxylic acid is activated using a coupling reagent such as HATU in the presence of an amine base like DIPEA in a solvent such as DMF. The corresponding amine is then added to the reaction mixture to yield the final 1-alkyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide product.[1]

In Vitro ACC1 Inhibition Assay

The inhibitory activity of the synthesized compounds against ACC1 is determined using a biochemical assay. The assay measures the conversion of acetyl-CoA to malonyl-CoA, which is the reaction catalyzed by ACC1.[2] A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to the enzyme's activity.

Protocol Outline (Luminescence-based):

  • Reagent Preparation : Prepare assay buffer, ATP solution, acetyl-CoA solution, sodium bicarbonate solution, and purified recombinant human ACC1 enzyme. Test inhibitors are prepared at various concentrations.

  • Reaction Setup : In a 96-well plate, add the assay buffer, ATP, acetyl-CoA, and sodium bicarbonate to each well.

  • Inhibitor Addition : Add the test inhibitor compounds at varying concentrations to the appropriate wells.

  • Enzyme Addition : Initiate the reaction by adding the purified ACC1 enzyme to the wells.

  • Incubation : Incubate the plate at room temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection : Add a detection reagent, such as ADP-Glo™, which terminates the enzymatic reaction and measures the amount of ADP produced through a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader, and the IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cellular ¹⁴C Acetate Uptake Inhibition Assay

This assay measures the ability of the compounds to inhibit de novo fatty acid synthesis in a cellular context.

Protocol Outline:

  • Cell Culture : Plate a suitable cell line (e.g., HCT-116) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period.

  • Radiolabeling : Add ¹⁴C-labeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.

  • Cell Lysis and Scintillation Counting : Lyse the cells and measure the amount of incorporated ¹⁴C radioactivity using a scintillation counter.

  • Data Analysis : The IC₅₀ values are determined by calculating the concentration of the compound that inhibits ¹⁴C acetate uptake by 50% compared to untreated control cells.[1]

Visualization of Key Pathways and Workflows

ACC1 Signaling Pathway in Metabolism

Acetyl-CoA Carboxylase 1 (ACC1) is a key enzyme in the de novo lipogenesis pathway.[2] It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in fatty acid synthesis.[3] Inhibition of ACC1 leads to a decrease in the production of malonyl-CoA, thereby reducing the synthesis of fatty acids.[4] This has therapeutic implications for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and certain types of cancer that rely on elevated lipid metabolism.[4]

ACC1_Signaling_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 (Acetyl-CoA Carboxylase 1) AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Inhibitor 1H-Pyrrolo[3,2-b]pyridine Analogs Inhibitor->ACC1 Experimental_Workflow Synthesis Chemical Synthesis of 1H-Pyrrolo[3,2-b]pyridine Analogs Purification Purification and Characterization Synthesis->Purification BiochemicalAssay In Vitro ACC1 Biochemical Assay Purification->BiochemicalAssay CellularAssay Cellular ¹⁴C Acetate Uptake Assay Purification->CellularAssay DataAnalysis Data Analysis and SAR Determination BiochemicalAssay->DataAnalysis CellularAssay->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a recognized privileged structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows for favorable interactions with a variety of biological targets. Derivatives of this scaffold have shown potent inhibitory activity against a range of enzymes, including various kinases and metabolic enzymes, making it a valuable starting point for the design of novel therapeutics.

This document provides detailed application notes and protocols for the use of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a key intermediate in the synthesis of potential therapeutic agents, with a particular focus on the development of Acetyl-CoA Carboxylase (ACC) inhibitors. The nitrile group at the 5-position serves as a versatile chemical handle for elaboration into various functional groups, most notably the carboxamide, which is a common feature in many enzyme inhibitors.

Application: A Key Intermediate for the Synthesis of Novel ACC Inhibitors

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of ACC, particularly ACC1, has emerged as a promising therapeutic strategy for metabolic diseases and various types of cancer that exhibit a high rate of lipogenesis.

Derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been identified as potent inhibitors of ACC1. While published data focuses on 3-carboxamide derivatives, the corresponding 5-carboxamide isomers, synthesized from this compound, represent a novel and unexplored chemical space for ACC inhibition. The nitrile can be readily hydrolyzed to the primary carboxamide, which can then be further derivatized to explore structure-activity relationships (SAR).

Data Presentation

The following table summarizes the in vitro activity of a series of 1H-pyrrolo[3,2-b]pyridine-3 -carboxamide derivatives as ACC1 inhibitors.[1] This data is provided as a reference to demonstrate the potential of this scaffold and to serve as a benchmark for the evaluation of the corresponding 5-carboxamide analogs that can be synthesized from this compound.

Compound IDR GroupACC1 Inhibition IC50 (nM)Cellular [14C]Acetate Uptake IC50 (nM)
1c Methyl2.9150
1d Ethyl2.5110
1e Propyl5.3290
1f Isopropyl3.5150
1k Isopropyl (with core modification)1.832

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide from 5-carbonitrile

This protocol describes the hydrolysis of the nitrile group to a primary carboxamide. This is a fundamental transformation that provides the direct precursor for further SAR studies.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a round-bottom flask, add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired 1H-pyrrolo[3,2-b]pyridine-5-carboxamide.

Protocol 2: In Vitro ACC1 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the ACC1 enzyme.

Materials:

  • Recombinant human ACC1 enzyme

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 2 mM DTT, pH 7.5)

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate (containing ¹⁴C)

  • Scintillation vials

  • Liquid scintillation fluid

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ACC1 enzyme, and the test compound at various concentrations (or DMSO for control).

  • Pre-incubate the enzyme with the compound for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA, ATP, and [¹⁴C]sodium bicarbonate.

  • Allow the reaction to proceed for 30 minutes at 37 °C.

  • Terminate the reaction by adding a small volume of strong acid (e.g., perchloric acid).

  • Dry the reaction mixture to remove any unreacted [¹⁴C]bicarbonate.

  • Reconstitute the residue in water and add to a scintillation vial with liquid scintillation fluid.

  • Quantify the amount of incorporated ¹⁴C-malonyl-CoA using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow start This compound intermediate 1H-pyrrolo[3,2-b]pyridine-5-carboxamide start->intermediate H₂SO₄, H₂O (Hydrolysis) final Further Analogs (via N-acylation, etc.) intermediate->final Amide Coupling, etc. G cluster_pathway ACC Signaling in Lipogenesis Citrate Citrate (from TCA cycle) AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ATP, HCO₃⁻ FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids ACC1 ACC1 ACC1->AcetylCoA Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->ACC1

References

application of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research did not yield specific data on the medicinal chemistry applications of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. The following application notes and protocols are based on studies of closely related derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, which demonstrate its potential as a valuable core in drug discovery. The primary examples highlighted are 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors and other derivatives with antiproliferative activity.

Application Notes

The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a promising pharmacophore in medicinal chemistry. Its rigid, bicyclic structure provides a solid framework for the development of potent and selective inhibitors of various biological targets. While direct applications of the 5-carbonitrile derivative are not extensively documented in publicly available research, the broader class of 1H-pyrrolo[3,2-b]pyridine derivatives has shown significant potential in oncology and metabolic diseases.

Key Therapeutic Areas:

  • Oncology: Derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated for their antiproliferative activity against various cancer cell lines, including melanoma. The scaffold serves as a core for designing diarylureas and amides that exhibit potent cytotoxic effects.

  • Metabolic Diseases: A notable application of this scaffold is in the development of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors. ACC1 is a key enzyme in fatty acid synthesis, and its inhibition is a therapeutic strategy for metabolic disorders and cancers that exhibit a dependence on de novo lipogenesis.

Mechanism of Action:

The specific mechanism of action of 1H-pyrrolo[3,2-b]pyridine derivatives is dependent on the substitutions on the core scaffold.

  • As ACC1 Inhibitors: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent, orally available ACC1 inhibitors. These compounds act by binding to the carboxyltransferase domain of the ACC enzyme, preventing the carboxylation of acetyl-CoA to malonyl-CoA. This inhibition of fatty acid synthesis leads to a reduction in malonyl-CoA levels, which can be measured as a pharmacodynamic marker of target engagement.

  • As Anticancer Agents: The antiproliferative activity of certain 1H-pyrrolo[3,2-b]pyridine derivatives against melanoma cell lines has been demonstrated. While the precise mechanism for these specific compounds was not detailed in the available literature, diarylurea-based kinase inhibitors often function by targeting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationships (SAR):

For the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide series of ACC1 inhibitors, initial studies revealed the importance of hydrogen bond donors and acceptors for inhibitory potency. Further optimization of the scaffold led to the discovery of a 1-isopropyl derivative with potent ACC1 inhibition and favorable pharmacokinetic properties. In the context of antiproliferative activity against melanoma, substitutions on the pyrrolo[3,2-b]pyridine core significantly influenced the cytotoxic potency of diarylurea and amide derivatives.

Quantitative Data

The following table summarizes the biological activity of representative 1H-pyrrolo[3,2-b]pyridine derivatives from a study on ACC1 inhibitors.

Compound IDModificationTargetAssayIC50 (nM)Cellular Potency (¹⁴C Acetate Uptake Inhibition, IC50 in µM)
1c 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativeACC1Enzyme AssayPotent (specific value not publicly disclosed)-
1k 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativeACC1Enzyme AssayPotent (specific value not publicly disclosed)Sufficient

Data extracted from a study on novel ACC1 inhibitors. Specific IC50 values were not publicly available but compounds were described as potent.

Experimental Protocols

Protocol 1: Synthesis of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (Compound 1k)

This protocol is adapted from the general synthetic strategies for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.

Materials:

  • Appropriately substituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Amine coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Desired amine for amide bond formation

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in anhydrous DMF, add the desired amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.

Protocol 2: In vivo Pharmacodynamics Study for ACC1 Inhibition

This protocol describes a general workflow for assessing the in vivo efficacy of an ACC1 inhibitor.

Animal Model:

  • HCT-116 xenograft mouse model.

Procedure:

  • Establish HCT-116 tumors in immunocompromised mice.

  • Once tumors reach a predetermined size, randomize the mice into vehicle and treatment groups.

  • Administer the test compound (e.g., compound 1k) orally at a specified dose (e.g., 100 mg/kg).

  • At various time points post-administration, collect tumor tissue samples.

  • Homogenize the tumor tissue and extract metabolites.

  • Quantify the concentration of malonyl-CoA in the tumor extracts using a suitable analytical method (e.g., LC-MS/MS).

  • Compare the malonyl-CoA levels in the treated group to the vehicle group to determine the extent of ACC1 inhibition.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1H-Pyrrolo[3,2-b]pyridine Derivatives cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridine) step1 Ring Formation (e.g., Fischer Indole Synthesis) start->step1 step2 Functional Group Interconversion (e.g., Carboxylation at C3) step1->step2 step3 Amide Coupling step2->step3 product Final 1H-Pyrrolo[3,2-b]pyridine Derivative step3->product in_vitro In Vitro Assays (e.g., ACC1 Enzyme Assay, Antiproliferative Assay) product->in_vitro in_vivo In Vivo Studies (e.g., Xenograft Models) in_vitro->in_vivo Lead Compound pd_analysis Pharmacodynamic Analysis (e.g., Malonyl-CoA levels) in_vivo->pd_analysis

Caption: General workflow for the synthesis and biological evaluation of 1H-pyrrolo[3,2-b]pyridine derivatives.

ACC1_Inhibition_Pathway acetyl_coa Acetyl-CoA acc1 ACC1 (Acetyl-CoA Carboxylase 1) acetyl_coa->acc1 Substrate malonyl_coa Malonyl-CoA fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis cell_proliferation Tumor Cell Proliferation & Survival fatty_acid_synthesis->cell_proliferation acc1->malonyl_coa Catalysis inhibitor 1H-Pyrrolo[3,2-b]pyridine -3-carboxamide Derivative inhibitor->acc1 Inhibition

Caption: Mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.

Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a member of the azaindole family of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. While the broader class of pyrrolopyridines has been extensively investigated for kinase inhibition, literature specifically detailing the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold in this context is limited. However, based on the well-established utility of related isomers such as 1H-pyrrolo[2,3-b]pyridines and 1H-pyrrolo[3,2-c]pyridines, the this compound core represents a promising starting point for the design of novel kinase inhibitors. The carbonitrile group at the 5-position can serve as a key hydrogen bond acceptor or a point for further chemical modification.

These application notes provide a comprehensive overview of the potential applications of the this compound scaffold, including synthetic strategies, potential kinase targets, and detailed protocols for biological evaluation. The data and protocols presented are based on established methodologies for related pyrrolopyridine-based kinase inhibitors and serve as a guide for the investigation of novel compounds derived from this specific scaffold.

Data Presentation: Kinase Inhibitory Activity of Related Pyrrolopyridine Scaffolds

The following tables summarize the kinase inhibitory activities of representative compounds from the closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine series. This data is provided to illustrate the potential potency and selectivity that might be achieved with derivatives of the this compound scaffold.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases

Compound ID/ReferencePrimary TargetIC50 (nM)Notes
Compound 4h[1]FGFR17A potent pan-FGFR inhibitor.[1]
FGFR29
FGFR325
FGFR4712
Unnamed TNIK Inhibitor[2]TNIK<1Several compounds in this series showed potent TNIK inhibition.[2]
Compound 22[3]CDK848.6A potent type II CDK8 inhibitor.[3]
Thiazol-4(5H)-one Derivative[4][5]Cdc77An ATP mimetic inhibitor of Cdc7 kinase.[4][5]

Table 2: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ID/ReferencePrimary TargetIC50 (µM)Cell Line
Compound 10t[6][7]Tubulin Polymerization0.12HeLa
0.15SGC-7901
0.21MCF-7

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Binding & Dimerization RAS RAS Receptor Tyrosine Kinase (e.g., FGFR)->RAS Activation PI3K PI3K Receptor Tyrosine Kinase (e.g., FGFR)->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation AKT AKT PI3K->AKT AKT->Transcription Factors Phosphorylation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival Inhibitor 1H-pyrrolo[3,2-b]pyridine- 5-carbonitrile Derivative Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR)

FGFR Signaling Pathway and Point of Inhibition.

G start Start: Compound Library (this compound derivatives) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 cellular_assay Cellular Assays (e.g., Western Blot, Cell Viability) determine_ic50->cellular_assay Potent Compounds sar_optimization Structure-Activity Relationship (SAR) and Lead Optimization cellular_assay->sar_optimization sar_optimization->biochemical_assay Iterative Design in_vivo In Vivo Efficacy Studies (Xenograft Models) sar_optimization->in_vivo Optimized Lead end End: Preclinical Candidate in_vivo->end

Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

While a specific synthetic route for kinase inhibitors based on this scaffold is not extensively documented, a plausible approach involves the modification of the commercially available this compound core. A common strategy for related scaffolds is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties, which are often crucial for kinase inhibitory activity.

  • Materials:

    • This compound (or a halogenated precursor)

    • Appropriate boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, Na₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add this compound (or its halogenated derivative) (1 equivalent), the desired boronic acid or ester (1.5 equivalents), and the base (2-3 equivalents).

    • Add the solvent system (e.g., 1,4-dioxane and water).

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired derivative.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

  • Materials:

    • Purified recombinant kinase of interest

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Compound Plating: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Kinase/Substrate Addition: Add 2 µL of the kinase/substrate mixture in kinase assay buffer to each well.

    • Reaction Initiation: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes.

    • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Western Blot for Target Phosphorylation

This protocol is used to assess the ability of an inhibitor to modulate the phosphorylation of a target kinase or its downstream substrate in a cellular context.

  • Materials:

    • Cultured cells expressing the target kinase

    • Test compound

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (total and phosphorylated forms of the target protein)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

      • Transfer the separated proteins to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.

    • Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation of the target protein.

References

Application Notes and Protocols for N-Substitution of 1H-Pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-substitution of the 1H-pyrrolo[3,2-b]pyridine scaffold, a core motif in many biologically active compounds. The protocols outlined below cover common and effective methods for introducing alkyl and aryl substituents onto the pyrrole nitrogen, enabling the synthesis of diverse chemical libraries for drug discovery and development.

Introduction

1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold. The pyrrole nitrogen (N-1) is a common site for chemical modification to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of derivatives. N-substitution allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. This document details three robust methods for N-substitution: classical N-alkylation, Chan-Lam N-arylation, and Mitsunobu N-alkylation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for different N-substitution methods on pyrrolopyridine and related azaindole scaffolds.

MethodReagentsBase/CatalystSolventTemperatureTimeYield (%)Citation
N-Alkylation Alkyl Halide (e.g., Benzyl Bromide)K₂CO₃DMFRoom Temp.2-16 hGood (est.)[1]
N-Alkylation Alkyl Halide (e.g., Iodomethane)NaHDMF0 °C to RT2-16 hGood (est.)
N-Arylation Arylboronic AcidCu(OAc)₂1,4-Dioxane85 °C (Microwave)30 min50-94[2]
N-Arylation Arylboronic AcidCu(OAc)₂MethanolRoom Temp.4 h45-70[3]
Mitsunobu Alkylation AlcoholPPh₃, DIAD/DEADTHF0 °C to RT1-12 hModerate to Good[4][5]

Yields are estimated based on similar heterocyclic systems and may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide and Base

This protocol describes a general procedure for the N-alkylation of 1H-pyrrolo[3,2-b]pyridine using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (using K₂CO₃):

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Procedure (using NaH):

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Proceed with extraction and purification as described in steps 5-8 of the K₂CO₃ procedure.

Protocol 2: Chan-Lam N-Arylation with Arylboronic Acids

This protocol details the copper-catalyzed N-arylation of 1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 3,4,5-trimethoxyphenylboronic acid)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine (optional, as a base/ligand)

  • Anhydrous 1,4-Dioxane or Methanol

  • Ethyl acetate (EtOAc)

  • Celite

  • Silica gel for column chromatography

Procedure (Microwave Conditions): [2]

  • In a microwave vial, combine 1H-pyrrolo[3,2-b]pyridine (1.0 eq), the arylboronic acid (2.0 eq), Cu(OAc)₂ (2.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and pyridine (3.0 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the mixture in a microwave reactor at 85 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated product.

Procedure (Room Temperature Conditions): [3]

  • To a flask containing 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and copper(II) acetate (1.0 eq) in methanol, add the arylboronic acid (1.2 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture over a pad of Celite.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Protocol 3: Mitsunobu N-Alkylation

The Mitsunobu reaction allows for the N-alkylation of 1H-pyrrolo[3,2-b]pyridine with a primary or secondary alcohol under mild, neutral conditions. This method is particularly useful for sensitive substrates and proceeds with inversion of stereochemistry at the alcohol carbon.[4][6]

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Alcohol (primary or secondary, 1.0-1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq) or Polymer-supported PPh₃

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be directly purified by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; using polymer-supported PPh₃ can simplify purification as it can be filtered off.

Visualizations

experimental_workflow cluster_start Starting Material cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_mitsunobu Mitsunobu Alkylation cluster_product Product start 1H-pyrrolo[3,2-b]pyridine proc1 Alkyl Halide, Base (K₂CO₃ or NaH) in DMF start->proc1 proc2 Arylboronic Acid, Cu(OAc)₂ start->proc2 proc3 Alcohol, PPh₃, DEAD/DIAD start->proc3 prod1 N-Alkyl-1H-pyrrolo[3,2-b]pyridine proc1->prod1 prod2 N-Aryl-1H-pyrrolo[3,2-b]pyridine proc2->prod2 prod3 N-Alkyl-1H-pyrrolo[3,2-b]pyridine (via Mitsunobu) proc3->prod3

Caption: General workflow for the N-substitution of 1H-pyrrolo[3,2-b]pyridine.

signaling_pathway cluster_scaffold Core Scaffold cluster_modification N-1 Substitution cluster_derivatives N-Substituted Derivatives cluster_application Applications scaffold 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) alkylation Alkylation (R = Alkyl) scaffold->alkylation R-X, Base or Mitsunobu arylation Arylation (R = Aryl) scaffold->arylation Ar-B(OH)₂, Cu(OAc)₂ derivatives Diverse Chemical Library alkylation->derivatives arylation->derivatives application Drug Discovery (SAR Studies, Lead Optimization) derivatives->application

Caption: Logical relationship for N-substitution strategy and its application.

References

Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[3,2-b]pyridine, a nitrogen-containing heterocyclic compound, and its derivatives are gaining attention in various scientific fields. While the primary focus of research on this scaffold has been in medicinal chemistry for drug development, its inherent electronic and photophysical properties suggest potential applications in materials science. The pyrrolopyridine core is an electron-rich system, making it a suitable building block for organic electronic materials. The incorporation of a carbonitrile group at the 5-position can further modulate its electronic characteristics, enhancing its potential as a component in organic semiconductors.

This document provides an overview of the potential use of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile and its derivatives in organic field-effect transistors (OFETs), drawing parallels from studies on structurally related pyrrolopyridine isomers. While direct experimental data for this compound in materials science is limited, the following sections present hypothetical applications and protocols based on existing research on similar compounds.

Application Note 1: Organic Field-Effect Transistors (OFETs)

Background

Derivatives of pyrrolopyridine have been explored as donor moieties in donor-acceptor-donor (D-A-D) type conjugated small molecules for application in OFETs.[1] The electron-rich nature of the pyrrolopyridine system facilitates hole transport. The performance of such materials is highly dependent on their molecular structure, which influences their packing in the solid state and their charge transport properties.

Hypothetical Application

A derivative of this compound could be functionalized to create a D-A-D type small molecule for use as the active layer in a p-channel OFET. For instance, a molecule could be designed with a central electron-accepting unit, such as benzothiadiazole, flanked by two this compound-based donor units. The nitrile group may influence the material's LUMO level and intermolecular interactions.

Potential Advantages

  • Tunable Electronic Properties: The electronic properties can be fine-tuned through chemical modification of the pyrrolopyridine core and the nitrile group.

  • High Hole Mobility: The electron-rich pyrrolopyridine core is expected to facilitate efficient hole transport.

  • Good Thermal Stability: Pyrrolopyridine derivatives have shown good thermal stability, which is crucial for device longevity.[2]

Data Presentation

The following table summarizes the performance of an OFET device fabricated using a material based on a related pyrrolo[2,3-b] pyridine donor moiety, which can serve as a benchmark for the expected performance of a hypothetical this compound-based material.

ParameterValue
Device Architecture Bottom-Gate, Top-Contact
Substrate Si/SiO2
Dielectric SiO2 (300 nm)
Semiconductor PPy-BT2T-PPy
Hole Mobility (μh) Up to 0.85 cm²/Vs
On/Off Ratio > 10^6
Threshold Voltage (Vth) -10 V to -20 V

Experimental Protocols

1. Synthesis of a Hypothetical D-A-D Semiconductor based on this compound

This protocol is a generalized procedure based on the synthesis of similar D-A-D molecules.

Materials:

  • This compound precursor

  • A dibrominated electron acceptor core (e.g., 4,7-dibromobenzo[c][3][4][5]thiadiazole)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound precursor (2.2 equivalents), the dibrominated electron acceptor (1 equivalent), the palladium catalyst (0.1 equivalents), and the base (4 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D semiconductor.

2. Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Synthesized D-A-D semiconductor

  • Highly doped n-type silicon wafers with a 300 nm thermally grown SiO2 layer

  • Organic solvent for semiconductor solution (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO2 wafer into appropriate sizes.

    • Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma to remove any remaining organic residues and to enhance the surface energy.

  • Semiconductor Film Deposition:

    • Prepare a solution of the synthesized semiconductor in the chosen organic solvent (e.g., 5-10 mg/mL).

    • Deposit the semiconductor solution onto the cleaned Si/SiO2 substrate using spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.

    • Thermally evaporate a 50 nm thick layer of gold (Au) through the shadow mask at a high vacuum (e.g., < 10^-6 Torr). The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization:

    • Transfer the fabricated OFET device to a probe station.

    • Measure the electrical characteristics (output and transfer curves) of the device using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen atmosphere or under vacuum).

Visualizations

Caption: Chemical structure of this compound.

OFET_Device_Architecture cluster_device OFET Device Source Source (Au) Semiconductor Organic Semiconductor Drain Drain (Au) Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (n+-Si) Dielectric->Gate Experimental_Workflow start Start sub_clean Substrate Cleaning (DI Water, Acetone, IPA) start->sub_clean plasma O2 Plasma Treatment sub_clean->plasma spin_coat Spin-Coating of Semiconductor Solution plasma->spin_coat anneal Thermal Annealing spin_coat->anneal evaporation Electrode Evaporation (Au through Shadow Mask) anneal->evaporation characterization Electrical Characterization evaporation->characterization end End characterization->end

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorescent probes derived from 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, also known as 7-azaindole-5-carbonitrile. The 7-azaindole scaffold is a privileged structure in medicinal chemistry and its inherent fluorescence makes it an attractive core for the development of probes for bioimaging and drug discovery. The protocols outlined below detail a reliable synthetic route to functionalize the 5-carbonitrile position, enabling the attachment of various signaling moieties or fluorophores.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. Its unique photophysical properties, such as environmental sensitivity and a significant Stokes shift, make it an excellent platform for the design of fluorescent probes. By modifying the 5-position of the 7-azaindole ring system, researchers can develop probes tailored for specific biological targets or for monitoring particular cellular processes. The synthetic strategy presented herein involves the hydrolysis of the 5-carbonitrile to a carboxylic acid, which then serves as a versatile handle for the attachment of fluorescent reporter groups via amide bond formation.

Synthetic Strategy Overview

The overall synthetic strategy to generate a fluorescent probe from this compound involves a two-step process. The first step is the hydrolysis of the nitrile group to a carboxylic acid. The resulting carboxylic acid is then activated and coupled with a fluorescent amine to yield the final probe. This approach allows for a modular design, where different fluorescent amines can be readily incorporated to tune the photophysical properties of the final probe.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid A->B  Aqueous Acid or Base    Heat   C 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid E Fluorescent Probe C->E  Coupling Agents (e.g., HATU, DIPEA)   D Fluorescent Amine (e.g., Dansyl Cadaverine) D->E

Caption: Synthetic workflow for the fluorescent probe.

Data Presentation

The following table summarizes the photophysical properties of a representative fluorescent probe synthesized via the described protocol, where the fluorescent amine is Dansyl Cadaverine. These values are representative of what can be expected for 7-azaindole-based probes.

ParameterValue
Excitation Maximum (λex) ~340 nm
Emission Maximum (λem) ~520 nm
Stokes Shift ~180 nm
Quantum Yield (Φ) 0.5 - 0.7
Molar Extinction Coefficient (ε) 15,000 - 25,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

This protocol describes the hydrolysis of the 5-carbonitrile group to a carboxylic acid.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add 6M HCl or 6M NaOH solution (10 mL per gram of starting material).

  • Heat the mixture to reflux with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using acid hydrolysis, the product may precipitate upon cooling. If using basic hydrolysis, cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of a 7-Azaindole-Dansyl Fluorescent Probe

This protocol details the amide coupling of the synthesized carboxylic acid with a fluorescent amine, using Dansyl Cadaverine as an example.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

  • Dansyl Cadaverine (or other fluorescent amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve Dansyl Cadaverine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the Dansyl Cadaverine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe.

Application Workflow: Cellular Imaging

Fluorescent probes synthesized from this compound can be utilized for various bioimaging applications. The general workflow for cellular imaging is depicted below.

G A Synthesized Fluorescent Probe C Probe Incubation with Cells A->C B Cell Culture B->C D Washing Step C->D E Fluorescence Microscopy D->E F Image Acquisition and Analysis E->F

Caption: General workflow for cellular imaging.

Signaling Pathway Visualization

While the specific signaling pathway targeted will depend on the final structure of the probe, a common application is to monitor kinase activity. For instance, if the probe is designed to bind to the ATP-binding pocket of a kinase, its fluorescence may change upon binding, allowing for the visualization of kinase localization and activity within the cell.

G cluster_pathway Illustrative Kinase Signaling Pathway cluster_probe Probe Interaction Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate  ATP -> ADP   PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Probe 7-Azaindole Probe Probe->Kinase  Binding to ATP Pocket  

Caption: Probe interaction with a target kinase.

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[3,2-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine has made it a valuable core for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery efforts. High-throughput screening (HTS) of chemical libraries based on the 1H-pyrrolo[3,2-b]pyridine scaffold is a critical step in identifying novel and potent kinase inhibitors.

These application notes provide detailed protocols for biochemical HTS assays suitable for screening 1H-pyrrolo[3,2-b]pyridine libraries against kinase targets. The protocols focus on two robust and widely used HTS technologies: a luminescence-based kinase assay (ADP-Glo™) and an amplified luminescent proximity assay (AlphaLISA®). Additionally, this document outlines the key parameters for data analysis and quality control, and provides examples of how to present screening data.

Target Spotlight: Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase families, including:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which mediates cellular responses to cytokines and growth factors.[1][2] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): These receptor tyrosine kinases play a key role in cell proliferation, differentiation, and migration.[3][4] Aberrant FGFR signaling is a known driver in various cancers.[5][6]

The following sections will detail HTS assays to identify inhibitors of these and other kinase targets.

Luminescence-Based Kinase Assay: ADP-Glo™

Principle

The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7] Potent inhibitors of the kinase will result in a lower luminescent signal.

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Assay Execution prep_compounds Prepare 1H-pyrrolo[3,2-b]pyridine library dilutions dispense_compounds Dispense Compounds (2.5 µL) prep_compounds->dispense_compounds prep_reagents Prepare Kinase, Substrate, and ATP solutions add_kinase_substrate Add Kinase/Substrate Mix (2.5 µL) prep_reagents->add_kinase_substrate add_atp Initiate Reaction with ATP (5 µL) add_kinase_substrate->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (10 µL) incubate_reaction->add_adpglo incubate_depletion Incubate (40 min) add_adpglo->incubate_depletion add_detection Add Kinase Detection Reagent (20 µL) incubate_depletion->add_detection incubate_luminescence Incubate (30-60 min) add_detection->incubate_luminescence read_plate Read Luminescence incubate_luminescence->read_plate

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol

This protocol is optimized for a 384-well plate format.

Materials:

  • Purified kinase (e.g., JAK3, FGFR1)

  • Kinase substrate (peptide or protein)

  • ATP

  • 1H-pyrrolo[3,2-b]pyridine compound library

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Automated liquid handler or multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 2.5 µL of each 1H-pyrrolo[3,2-b]pyridine library compound dilution into the wells of a 384-well plate. For controls, dispense 2.5 µL of vehicle (e.g., DMSO) for 100% activity and a known inhibitor for 0% activity.

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase buffer. Add 2.5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal.

  • Signal Generation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Amplified Luminescent Proximity Assay: AlphaLISA®

Principle

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology.[8] For a kinase assay, a biotinylated substrate and a specific antibody that recognizes the phosphorylated substrate are used. These are brought into proximity by streptavidin-coated Donor beads and anti-species-IgG-coated Acceptor beads. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[8] The amount of light generated is proportional to the level of substrate phosphorylation.

Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Assay Execution prep_compounds Prepare 1H-pyrrolo[3,2-b]pyridine library dilutions dispense_compounds Dispense Compounds prep_compounds->dispense_compounds prep_reagents Prepare Kinase, Substrate, and ATP solutions add_kinase_substrate_atp Add Kinase, Substrate, ATP Mix prep_reagents->add_kinase_substrate_atp incubate_reaction Incubate (e.g., 60 min) add_kinase_substrate_atp->incubate_reaction add_detection_mix Add Detection Mix (Antibody, Acceptor Beads) incubate_reaction->add_detection_mix incubate_detection Incubate (60 min) add_detection_mix->incubate_detection add_donor_beads Add Donor Beads incubate_detection->add_donor_beads incubate_signal Incubate in the dark (30 min) add_donor_beads->incubate_signal read_plate Read Alpha Signal incubate_signal->read_plate

Caption: AlphaLISA® Kinase Assay Workflow.

Detailed Protocol

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

Materials:

  • Purified kinase (e.g., JAK3, FGFR1)

  • Biotinylated kinase substrate

  • Phospho-specific antibody

  • ATP

  • 1H-pyrrolo[3,2-b]pyridine compound library

  • AlphaLISA® buffer

  • AlphaLISA® Streptavidin Donor Beads

  • AlphaLISA® Anti-species IgG Acceptor Beads

  • White, opaque 384-well plates (e.g., ProxiPlate™)

  • Automated liquid handler or multichannel pipettes

  • Alpha-enabled microplate reader

Procedure:

  • Compound Plating: Dispense library compounds into the wells of a 384-well plate. Include appropriate controls.

  • Kinase Reaction: Prepare a mix of kinase, biotinylated substrate, and ATP in AlphaLISA® buffer. Add this mix to the wells containing the compounds.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).

  • Detection Mix Addition: Prepare a detection mix containing the phospho-specific antibody and the Anti-species IgG Acceptor Beads in AlphaLISA® buffer. Add this mix to the wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate and the Acceptor beads.

  • Donor Bead Addition: Add the Streptavidin Donor Beads to the wells. It is recommended to do this under subdued lighting conditions.

  • Signal Development: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

Data Analysis and Quality Control

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. For primary screening data, calculate the percent inhibition for each compound. For confirmed hits, determine the IC₅₀ value, which is the concentration of an inhibitor where the response is reduced by half.

Table 1: Example of Primary HTS Data for a 1H-Pyrrolo[3,2-b]pyridine Library against JAK3

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control (Vehicle)-500,0000
Control (Inhibitor)105,000100
PBP-00110450,00010
PBP-0021025,00095
PBP-00310300,00040

Table 2: Example IC₅₀ Values for Confirmed Hits against Various Kinases

Compound IDJAK3 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Kinase X IC₅₀ (nM)
PBP-00250>10,0001,200
PBP-0151525500
PBP-023250150>10,000

Note: The data presented in these tables are illustrative and not from actual experimental results.

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10] It reflects the separation between the positive and negative controls in the assay.[9]

Formula:

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

Where:

  • SD is the standard deviation.

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered necessary for a robust and reliable HTS assay.[10][11]

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in immunity and cell growth.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[12] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[12] 1H-pyrrolo[3,2-b]pyridine-based inhibitors can block this pathway by inhibiting JAK activity.

G receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene_expression Gene Expression nucleus->gene_expression 6. Transcription Regulation inhibitor 1H-pyrrolo[3,2-b]pyridine Inhibitor inhibitor->jak Inhibition G fgfr FGFR fgfr->fgfr 2. Autophosphorylation ras RAS fgfr->ras pi3k PI3K fgfr->pi3k plcg PLCγ fgfr->plcg fgf FGF fgf->fgfr 1. Binding & Dimerization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt AKT pi3k->akt survival Survival akt->survival migration Migration plcg->migration inhibitor 1H-pyrrolo[3,2-b]pyridine Inhibitor inhibitor->fgfr Inhibition

References

Application Notes: Scale-Up Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncology.[1][2] The 5-carbonitrile derivative, in particular, serves as a crucial building block for introducing further complexity and modulating pharmacological properties.

This document outlines a robust, two-stage process for the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. The strategy involves the initial synthesis of the key intermediate, 5-bromo-1H-pyrrolo[3,2-b]pyridine, followed by a palladium- or nickel-catalyzed cyanation reaction. The protocols are designed for scalability, prioritizing safety, efficiency, and high purity of the final product.

Compound Properties

PropertyValue
Compound Name This compound
CAS Number 146767-63-7
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Off-white to light yellow solid
Purity >98%

Process Overview & Logic

The selected synthetic strategy is a common and reliable method for introducing a nitrile group onto a heteroaromatic ring system. The workflow is designed to proceed from a commercially available or readily synthesized bromo-intermediate. Cyanation of heteroaryl halides is a well-established transformation in process chemistry, with multiple catalytic systems available for optimization.[3][4][5]

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Scale-Up Cyanation A 2,5-Dibromopyridine B 5-Bromo-1H-pyrrolo[3,2-b]pyridine A->B  Annulation/Cyclization C 5-Bromo-1H-pyrrolo[3,2-b]pyridine D This compound C->D  Pd/Ni-Catalyzed  Cyanation

Caption: Overall synthetic workflow for the target intermediate.

Application in Drug Discovery: Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole and is frequently used to develop inhibitors of protein kinases, which are crucial regulators of cell signaling. Abnormal kinase activity is a hallmark of many cancers.[6] Intermediates like this compound are used to synthesize compounds that compete with ATP for the kinase's binding site, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) RTK->Downstream Activates ATP ATP ATP->RTK Phosphorylates Inhibitor Pyrrolopyridine-based Inhibitor Inhibitor->RTK Blocks ATP Binding Site Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including cyanides and high temperatures. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Stage 1: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is based on established methods for the synthesis of 4-azaindole derivatives.

Materials and Equipment:

  • 2,5-Dibromopyridine

  • (Trimethylsilyl)acetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Toluene, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Nitrogen atmosphere setup

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling: To a clean, dry, nitrogen-purged reactor, add 2,5-dibromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq).

  • Add anhydrous toluene (10 vol) and degas the mixture with nitrogen for 30 minutes.

  • Add (trimethylsilyl)acetylene (1.1 eq) via syringe and heat the reaction mixture to 60 °C.

  • Stir at 60 °C for 12-16 hours, monitoring by HPLC for the consumption of starting material.

  • Cool the mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure to yield the crude TMS-protected alkyne intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (10 vol) in a separate reactor under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add KHMDS (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by HPLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-1H-pyrrolo[3,2-b]pyridine as a solid.

Stage 2: Scale-Up Synthesis of this compound

This protocol is adapted from a demonstrated large-scale synthesis of a related isomer and is suitable for kilogram-scale production.

Materials and Equipment:

  • 5-Bromo-1H-pyrrolo[3,2-b]pyridine (from Stage 1)

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), Anhydrous

  • Ethyl acetate

  • 5% Aqueous ammonia solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Activated carbon

  • Large-scale reactor (e.g., 50 L or larger) with mechanical stirrer, heating/cooling mantle, condenser, and nitrogen inlet

  • Filtration and distillation equipment

Procedure:

  • Reaction Setup: Charge the reactor with 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq, e.g., 5.0 kg) and anhydrous NMP (5 vol, e.g., 25 L).

  • Begin stirring and add copper(I) cyanide (1.2 eq, e.g., 2.7 kg).

  • Purge the reactor with nitrogen and slowly heat the mixture to 170-180 °C.

  • Reaction: Maintain the temperature at 170-180 °C for 15-24 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up: Cool the reaction mixture to approximately 40-50 °C.

  • In a separate, larger vessel, add ethyl acetate (40 vol, e.g., 200 L). Transfer the reaction mixture to the ethyl acetate with stirring.

  • Wash the resulting slurry with 5% aqueous ammonia solution (3 x 10 vol) until the aqueous layer is nearly colorless. This step removes copper salts.

  • Perform a final wash with saturated brine solution (10 vol).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and add activated carbon (0.1 wt eq, e.g., 0.5 kg) to the filtrate.

  • Heat the mixture to reflux for 30-60 minutes.

  • Perform a hot filtration to remove the activated carbon, washing the filter cake with hot ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to approximately 5 vol.

  • Cool the concentrated solution to 0-5 °C to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to a constant weight.

Process Data Summary

The following table summarizes typical process parameters and expected outcomes for the scale-up cyanation stage.

ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Starting Material 2,5-Dibromopyridine5-Bromo-1H-pyrrolo[3,2-b]pyridine
Key Reagent (Trimethylsilyl)acetyleneCopper(I) Cyanide (CuCN)
Catalyst Pd(OAc)₂ / CuIN/A (Stoichiometric Reagent)
Solvent Toluene / THFN-Methyl-2-pyrrolidone (NMP)
Temperature 60 °C / 0 °C to RT170-180 °C
Reaction Time 12-16 hours / 4-6 hours15-24 hours
Typical Scale 1-5 kg5-20 kg
Expected Yield 60-75%75-85%
Final Purity (HPLC) >97%>99.0%

References

Crystallization Techniques for 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile derivatives. These compounds are significant scaffolds in medicinal chemistry, and obtaining high-quality crystalline material is crucial for purification, structural elucidation via X-ray crystallography, and ensuring solid-state stability for drug development.

Introduction to Crystallization of Pyrrolopyridine Scaffolds

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, is a key heterocyclic motif in numerous biologically active molecules. The carbonitrile substituent at the 5-position introduces a polar group that can influence solubility and crystal packing. Successful crystallization of derivatives of this scaffold depends on a systematic approach to solvent selection and the application of appropriate crystallization techniques. Common challenges include the formation of amorphous solids or oils, which can be overcome by carefully controlling the rate of supersaturation.

This guide outlines three primary crystallization methods: Slow Evaporation, Vapor Diffusion, and Slow Cooling. Each protocol is presented with detailed steps and considerations for optimizing crystal growth.

Data Presentation: Crystallization Solvent Screening

The choice of solvent is the most critical factor in successful crystallization. An ideal solvent system is one where the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. The following table summarizes a typical solvent screening for a generic this compound derivative.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystal QualityNotes
Methanol525Good (Needles)Suitable for slow cooling and vapor diffusion.
Ethanol320Fair (Small Needles)Can be used for slow evaporation.
Isopropanol115Good (Rods)Excellent for slow cooling.
Acetonitrile830Fair (Plates)High initial solubility can make it tricky.
Ethyl Acetate218Excellent (Prisms)Good for slow evaporation and layering techniques.
Dichloromethane15>50Poor (Oiled out)Generally too good a solvent.
Toluene<15Good (Blocks)Low solubility requires larger volumes.
Water<0.1<0.1InsolubleCan be used as an anti-solvent.
Methanol/Water (9:1)215Excellent (Blocks)Anti-solvent method yields high-quality crystals.
Ethyl Acetate/Hexane (1:1)110Good (Plates)Good for vapor diffusion.

Note: The data presented are representative and may vary depending on the specific substitutions on the pyrrolopyridine core.

Experimental Protocols

The following are detailed protocols for the most common and effective crystallization techniques for this compound derivatives.

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for new compounds.

Methodology:

  • Dissolution: Dissolve the this compound derivative in a suitable solvent (e.g., ethyl acetate or ethanol) at room temperature to create a nearly saturated solution. A good starting concentration is typically 2-10 mg/mL.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a protected corner of a lab bench or in a designated crystallization chamber.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals.

  • Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion

This technique is excellent for growing high-quality single crystals from small amounts of material.[1][2][3][4] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Preparation of the Inner Vial: Dissolve the compound (1-5 mg) in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial (e.g., a 1-dram vial).

  • Preparation of the Outer Vial: In a larger vial (e.g., a 20 mL scintillation vial), add a small volume (1-2 mL) of a volatile "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent (e.g., diethyl ether or hexane).

  • Assembly: Carefully place the inner vial containing the compound solution inside the larger vial. Ensure the anti-solvent level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization over several days.

  • Harvesting: Once suitable crystals are observed, carefully open the vial and harvest the crystals as described in Protocol 1.

Protocol 3: Slow Cooling Crystallization

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Methodology:

  • Dissolution: In a flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol or a methanol/water mixture) at an elevated temperature (e.g., 60°C) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described crystallization techniques.

Slow_Evaporation_Workflow A Dissolve Compound in Solvent B Filter Solution A->B C Slowly Evaporate Solvent B->C D Crystal Formation C->D E Harvest Crystals D->E

Caption: Workflow for Slow Evaporation Crystallization.

Vapor_Diffusion_Workflow cluster_setup Vial Setup A Dissolve Compound in 'Good' Solvent (Inner Vial) C Seal Outer Vial A->C B Add Anti-Solvent to Outer Vial B->C D Vapor Diffusion of Anti-Solvent C->D E Crystal Growth in Inner Vial D->E F Harvest Crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

Logical_Relationship_Solvent_Selection A Initial Compound B Solubility Screening A->B C High Solubility B->C D Moderate Solubility B->D E Low Solubility B->E F Use as 'Good' Solvent in Vapor Diffusion C->F G Use for Slow Cooling / Evaporation D->G H Use as Anti-Solvent E->H

Caption: Logical Flow for Crystallization Solvent Selection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core?

A1: Several classical indole syntheses have been adapted for the preparation of the 4-azaindole scaffold. Key methods include:

  • Bartoli Indole Synthesis: This method involves the reaction of a nitropyridine with an excess of a vinyl Grignard reagent. It is a common and effective method for generating 4- and 6-azaindoles.

  • Fischer Indole Synthesis: The acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone can be employed. Yields are often improved when the starting pyridylhydrazine contains an electron-donating group.[1][2]

  • Leimgruber-Batcho Reaction: This is a versatile and productive two-step method for preparing azaindoles.

  • Madelung-type Cyclization: This is another established method for the preparation of azaindoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches such as Sonogashira, Suzuki, and Heck reactions provide efficient routes starting from appropriately functionalized pyridine precursors.[1]

Q2: Why are the yields for the synthesis of 4-azaindoles often low?

A2: The primary reason for low yields in many traditional 4-azaindole syntheses is the electron-deficient nature of the pyridine ring in the precursors. This electron deficiency can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis. As a result, harsher reaction conditions are often required, which can lead to the formation of side products and decomposition of starting materials and products, ultimately lowering the overall yield.[1]

Q3: How can I introduce the 5-carbonitrile group onto the 1H-pyrrolo[3,2-b]pyridine core?

A3: The most common method for introducing a cyano group onto an aromatic ring is through the cyanation of a corresponding halo-aromatic compound, typically a bromo-derivative. The synthesis of this compound would therefore likely proceed via the cyanation of 5-bromo-1H-pyrrolo[3,2-b]pyridine. This transformation can be achieved using either palladium- or copper-catalyzed methods.

Troubleshooting Guides

Issue 1: Low Yield in the Bartoli Synthesis of the 4-Azaindole Core

Question: My Bartoli reaction to synthesize the 4-azaindole core from a nitropyridine and a vinyl Grignard reagent is giving a low yield (<20%). How can I improve this?

Answer: Low yields in the Bartoli synthesis of azaindoles are a frequent challenge. Here are several strategies to optimize the reaction:

  • Modify the Starting Material:

    • Introduce a Halogen: The presence of a halogen atom, particularly at the position alpha to the pyridine nitrogen, has been shown to significantly increase the product yield. For instance, the reaction of 2-chloro-4-methyl-3-nitropyridine gave a 50% yield, whereas 4-methyl-3-nitropyridine only afforded an 18% yield.[1] The halogen can often be removed in a subsequent step if desired.

    • Steric Hindrance: Introducing larger substituents adjacent to the nitro group on the pyridine ring can also lead to higher yields.[1]

  • Optimize Reaction Conditions:

    • Grignard Reagent: Ensure that a sufficient excess of the vinyl Grignard reagent is used, typically 3 to 4 equivalents. The quality and activity of the Grignard reagent are also critical for the success of the reaction.

    • Temperature Control: Maintain strict temperature control throughout the reaction. The reaction is typically initiated at a low temperature, such as -78 °C, and then allowed to slowly warm to around -20 °C.

  • Consider a Two-Step Process:

    • A two-step procedure involving the Bartoli reaction to form a halogenated 4-azaindole, followed by a raised-pressure hydrogenolysis to remove the halogen, has been demonstrated to significantly improve the overall yield compared to a direct synthesis.[1]

Issue 2: Low Yield and/or Side Product Formation in the Cyanation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine

Question: I am attempting to synthesize this compound from 5-bromo-1H-pyrrolo[3,2-b]pyridine, but I am getting a low yield of the desired product and observing several side products. What are the possible causes and how can I optimize the reaction?

Answer: The cyanation of halo-azaindoles can be challenging. Here are some key parameters to consider for optimization:

  • Protecting the Pyrrole Nitrogen: The N-H of the pyrrole ring is acidic and can be deprotonated under basic reaction conditions, leading to side reactions. Using a protecting group on the pyrrole nitrogen, such as tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc), can prevent N-functionalization and improve the selectivity for C-5 cyanation. The protecting group can be removed in a subsequent step.

  • Choice of Cyanide Source:

    • Traditional cyanide sources like CuCN, KCN, and NaCN are effective but highly toxic.

    • Safer alternatives such as Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred in modern synthesis. The stoichiometry of the cyanide source should be carefully optimized, as an excess can sometimes inhibit the catalyst.

  • Catalyst System (Palladium-Catalyzed):

    • Catalyst and Ligand: The choice of the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands have shown high efficacy in similar cross-coupling reactions. It may be necessary to screen different catalyst/ligand combinations to find the optimal system for your specific substrate.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is essential to carry out the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Reaction Conditions:

    • Solvent: Common solvents for palladium-catalyzed cyanations include DMF, DMA, and DMSO. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate.

    • Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. A temperature range of 110-130°C is often effective for the cyanation of similar halo-indoles. Small-scale experiments to optimize the temperature are recommended.

Data Presentation

Table 1: Influence of Starting Material on Bartoli Synthesis of 4-Azaindoles

Starting NitropyridineProductYield (%)Reference
4-Methyl-3-nitropyridine7-Methyl-4-azaindole18[1]
2-Chloro-4-methyl-3-nitropyridine2-Chloro-7-methyl-4-azaindole50[1]

Table 2: Comparison of Cyanation Methods for Bromo-Heterocycles (Analogous Systems)

Cyanation MethodCyanide SourceCatalyst/ReagentSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Rosenmund-von Braun CuCN-NMP, DMF85-18070-80High toxicity of CuCN, high temperatures often required.
Palladium-Catalyzed Zn(CN)₂Pd(PPh₃)₄DMF80-12060-90Less toxic than CuCN, requires inert atmosphere.
Palladium-Catalyzed K₄[Fe(CN)₆]Pd(OAc)₂ / LigandAcetonitrile/Water70-8070-95Non-toxic cyanide source, requires specific ligands.

Experimental Protocols

General Protocol for the Bartoli Synthesis of a 4-Azaindole Core

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add a solution of vinylmagnesium bromide or chloride (3.0-4.0 eq) in THF to the cooled solution while maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Cyanation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol is a generalized procedure based on common methods for the cyanation of bromo-heterocycles and may require optimization.

  • Reactant Preparation: To an oven-dried Schlenk flask, add N-protected 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-protected this compound.

  • Deprotection (if necessary): Remove the N-protecting group using appropriate conditions to yield the final product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials: Nitropyridine & Vinyl Grignard bartoli Bartoli Indole Synthesis start->bartoli 1. Formation of 4-Azaindole Core bromo_azaindole 5-Bromo-1H-pyrrolo[3,2-b]pyridine bartoli->bromo_azaindole cyanation Palladium- or Copper- Catalyzed Cyanation bromo_azaindole->cyanation 2. Introduction of Cyano Group product 1H-pyrrolo[3,2-b]pyridine- 5-carbonitrile cyanation->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_bartoli Bartoli Synthesis Issues cluster_cyanation Cyanation Reaction Issues issue Low Yield of This compound start_material Suboptimal Starting Material issue->start_material conditions_bartoli Non-optimal Reaction Conditions issue->conditions_bartoli side_reactions Side Reactions (e.g., at N-H) issue->side_reactions catalyst_deactivation Catalyst Deactivation issue->catalyst_deactivation solution_halogen Introduce Halogen to Nitropyridine start_material->solution_halogen Solution solution_grignard Optimize Grignard Stoichiometry & Temperature Control conditions_bartoli->solution_grignard Solution solution_protection Use N-Protecting Group (e.g., Boc, Ts) side_reactions->solution_protection Solution solution_inert Ensure Strict Inert Atmosphere (N2 or Ar) catalyst_deactivation->solution_inert Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Substituted 1H-pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of substituted 1H-pyrrolo[3,2-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with substituted 1H-pyrrolo[3,2-b]pyridines?

A1: Researchers often face several challenges during the purification of substituted 1H-pyrrolo[3,2-b]pyridines. The most common issues include:

  • Co-elution of Impurities: Structurally similar impurities often co-elute with the desired product during column chromatography, making separation difficult.[1]

  • Product Degradation: The pyrrolopyridine core can be sensitive to acidic or basic conditions, and prolonged exposure to silica gel during chromatography can lead to degradation.[1]

  • Low Solubility: Substituted 1H-pyrrolo[3,2-b]pyridines can exhibit poor solubility in common organic solvents, complicating both the purification process and subsequent analysis.

  • Low Recovery: A combination of factors, including degradation and irreversible adsorption to the stationary phase, can result in low recovery of the final product.[1]

  • Peak Tailing in Chromatography: The basic nature of the pyridine nitrogen can lead to strong interactions with acidic silanol groups on silica gel, resulting in significant peak tailing.

Q2: What are the typical impurities observed in the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines?

A2: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Isomeric Impurities: Lack of complete regioselectivity during substitution reactions can lead to the formation of isomers that are often difficult to separate.[1]

  • Side-Products: Competing side reactions, such as over-alkylation, oxidation, or hydrolysis, can generate a variety of byproducts.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium) and reagents can contaminate the final product.

Troubleshooting Guides

Issue 1: Co-elution of Impurities with the Desired Product

Symptoms:

  • Overlapping spots on TLC even with various solvent systems.[1]

  • Broad or unsymmetrical peaks in HPLC/LC-MS analysis of collected fractions.

  • Presence of impurity signals in the 1H NMR spectrum of the "purified" product.

Troubleshooting Workflow:

CoElution start Co-elution Observed optimize_tlc Optimize TLC Solvent System start->optimize_tlc change_phase Change Stationary Phase optimize_tlc->change_phase No Improvement success Pure Product Obtained optimize_tlc->success Separation Achieved crystallization Attempt Crystallization change_phase->crystallization Still Co-eluting change_phase->success Separation Achieved crystallization->success Successful

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Steps:

  • Optimize the Solvent System for Column Chromatography:

    • Gradient Elution: Employ a shallow gradient of a polar solvent to improve separation.[1] For example, instead of a jump from 10% to 20% ethyl acetate in hexanes, try a gradient of 10-15% over several column volumes.

    • Ternary Solvent Systems: Introduce a third solvent to modulate the polarity and selectivity. For instance, adding a small amount of methanol or dichloromethane to an ethyl acetate/hexane system can alter the interactions between the analytes and the stationary phase.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): If the compound and impurities have different hydrophobicities, reverse-phase chromatography can be highly effective.[1]

    • Alumina (Basic or Neutral): For compounds that are sensitive to acidic silica gel, alumina can be a good alternative.[1]

    • Chemically Modified Silica: Consider using silica gel modified with other functional groups (e.g., cyano, diol) to introduce different separation mechanisms.

  • Attempt Crystallization:

    • Crystallization is an excellent method for removing impurities with different solubility profiles.[1] Experiment with various solvents and solvent mixtures (e.g., dichloromethane/hexanes, ethyl acetate/petroleum ether, methanol/water).

Issue 2: Product Degradation During Purification

Symptoms:

  • Appearance of new spots on TLC during column chromatography.[1]

  • Low overall recovery of the product after purification.[1]

  • Color change of the product fractions during purification.[1]

Troubleshooting Logic:

Degradation cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions symptom1 New TLC Spots cause1 Silica Instability symptom1->cause1 cause2 pH Sensitivity symptom1->cause2 cause3 Air/Light Sensitivity symptom1->cause3 symptom2 Low Recovery symptom2->cause1 symptom2->cause2 symptom2->cause3 symptom3 Color Change symptom3->cause1 symptom3->cause2 symptom3->cause3 solution1 Deactivate Silica cause1->solution1 solution2 Minimize Exposure cause2->solution2 solution3 Inert Atmosphere cause3->solution3

Caption: Logic for troubleshooting product degradation.

Detailed Steps:

  • Deactivate Silica Gel:

    • The acidic nature of silica gel can be detrimental to some 1H-pyrrolo[3,2-b]pyridines. Pre-treat the silica gel by preparing a slurry in the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine.[1] This neutralizes the acidic silanol groups.

  • Minimize Contact Time:

    • Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

    • If possible, opt for a shorter and wider column to decrease the path length.

  • Protect from Air and Light:

    • If the compound is suspected to be air or light-sensitive, conduct the purification under an inert atmosphere (e.g., nitrogen or argon) and wrap the column in aluminum foil.[1]

Issue 3: Poor Solubility

Symptoms:

  • Difficulty dissolving the crude product for loading onto the column.

  • Precipitation of the product during chromatography.

Troubleshooting Steps:

  • Solvent Selection for Loading:

    • Use a minimal amount of a strong solvent (e.g., dichloromethane, THF) to dissolve the crude product and adsorb it onto a small amount of silica gel or celite. After drying, this can be dry-loaded onto the column.

  • Modify the Mobile Phase:

    • For reverse-phase chromatography, adding a small percentage of a co-solvent like THF or acetonitrile to the aqueous mobile phase can improve the solubility of the compound.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[1]

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of substituted 1H-pyrrolo[3,2-b]pyridine derivatives, as reported in the literature. The optimal system will depend on the specific substituents present on the pyrrolopyridine core.

Compound TypeStationary PhaseEluent SystemReference
6-bromo-1H-pyrrolo[3,2-c]pyridine derivativesSilica Geln-hexane/ethyl acetate (1:2)[2]
2-benzyl-3-morpholino-substituted pyrrolo[3,4-b]pyridin-5-oneSilica Gelhexane/ethyl acetate (3:2)[3]
4-amino-substituted pyrrolo[2,3-d]pyrimidineSilica GelEtOAc/n-pentane (8:2)[4]
3-pyridin-substituted 1H-pyrrolo[3,2-g]isoquinolineSilica GelCH2Cl2/MeOH (96:4 to 92:8 + 1% Et3N)[5]
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridineSilica GelCH2Cl2/CH3OH (20:1)[6]
5-substituted 1H-pyrrolo[2,3-b]pyridineSilica Gel5% MeOH in DCM[7]
4-chloro-substituted pyrrolo[3,2-d]pyrimidineSilica GelCHCl3: MeOH (100:1 to 50:3)[8]
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesSilica Gel1,4-dioxane/H2O with Pd(PPh3)4 and K2CO3 (during reaction workup)[9]

References

troubleshooting solubility issues of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is generally characterized as having low solubility in water.[1] It is, however, soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1] As a derivative of 4-azaindole, it is part of a class of compounds often synthesized to improve upon the poor aqueous solubility of their indole counterparts.[2][3] While azaindole derivatives tend to show enhanced solubility compared to indoles, they can still be classified as poorly soluble in aqueous solutions.[3][4]

Q2: Why might I be experiencing poor solubility with this compound in my aqueous buffer?

A2: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including azaindole derivatives.[4][5] The crystal lattice energy of the solid compound can be high, making it difficult for water molecules to solvate the individual molecules. The molecular structure, while containing nitrogen atoms that can act as hydrogen bond acceptors, may still possess a significant hydrophobic surface area, leading to low aqueous solubility.[6]

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: A systematic approach is recommended. First, confirm the compound's identity and purity. Then, determine its kinetic solubility in your specific buffer system. Based on these initial findings, you can explore various solubilization strategies, such as pH adjustment, the use of co-solvents, or gentle heating.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Cause: The concentration of the compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

Solution:

  • Reduce the Final Concentration: Attempt to use a lower final concentration of the compound in your experiment.

  • Increase the Percentage of Co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. Be mindful of the tolerance of your assay to the co-solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. Since this compound contains basic nitrogen atoms, its solubility may increase at a lower pH.[7] Experiment with adjusting the pH of your buffer to see if solubility improves.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Cause: Undissolved compound can lead to inaccurate concentration measurements and variable results. The compound may also be precipitating over the course of the experiment.

Solution:

  • Verify Solubility Under Assay Conditions: Perform a solubility test that mimics the final assay conditions (buffer, temperature, incubation time).

  • Use of Solubilizing Excipients: Consider the use of cyclodextrins or other encapsulating agents to improve solubility and stability in your assay medium.[8]

  • Sonication: Gentle sonication can sometimes help to break down small agglomerates and improve dissolution. However, be cautious as prolonged or high-energy sonication can potentially degrade the compound.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Measurement of Precipitation: Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • (Optional) HPLC Analysis: For a more quantitative measurement, centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

Data Presentation

Table 1: Example Kinetic Solubility Data

Compound Concentration (µM)Turbidity (OD at 650 nm)
1000.85
500.42
250.15
12.50.05
6.250.04
Blank (Buffer + DMSO)0.04

In this example, the kinetic solubility is estimated to be between 12.5 and 25 µM.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Troubleshooting Strategies cluster_3 Conclusion start Start: Solubility Issue Encountered check_purity Verify Compound Identity & Purity start->check_purity prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) check_purity->prep_stock kinetic_sol Determine Kinetic Solubility in Aqueous Buffer prep_stock->kinetic_sol is_soluble Is Solubility Sufficient for Experiment? kinetic_sol->is_soluble adjust_conc Lower Final Concentration is_soluble->adjust_conc No adjust_ph Adjust Buffer pH is_soluble->adjust_ph add_cosolvent Increase Co-solvent Percentage is_soluble->add_cosolvent use_excipient Use Solubilizing Excipients (e.g., Cyclodextrins) is_soluble->use_excipient proceed Proceed with Experiment is_soluble->proceed Yes adjust_conc->kinetic_sol adjust_ph->kinetic_sol add_cosolvent->kinetic_sol use_excipient->kinetic_sol end End: Optimized Protocol proceed->end

Caption: Workflow for troubleshooting solubility issues.

Logical Relationship of Factors Affecting Solubility

G cluster_0 Compound Properties cluster_1 Solvent Properties A Chemical Structure (Lipophilicity, pKa) Solubility Aqueous Solubility A->Solubility B Solid State Properties (Crystal Lattice Energy, Melting Point) B->Solubility C pH of the Medium C->Solubility D Presence of Co-solvents D->Solubility E Temperature E->Solubility

Caption: Key factors influencing aqueous solubility.

References

Technical Support Center: Stability Studies of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for stability studies involving 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability & Storage

Question: What are the general stability characteristics and recommended storage conditions for this compound and its analogs?

Answer: The 1H-pyrrolo[3,2-b]pyridine core, like other related nitrogen heterocycles, exhibits specific stability vulnerabilities. Based on studies of similar pyrrolopyridine structures, these compounds are often photolabile, unstable in alkaline conditions, and labile in acidic environments.[1][2] They tend to be most stable in neutral, aqueous media.[1][2] Sensitivity to oxidizing agents can also be a factor and often depends on the specific chemical structure of the analog.[1][2]

For storage, it is crucial to protect the compounds from light, moisture, and extreme temperatures.

Recommended Storage Conditions:

  • Short-term (1-2 weeks): Store at 4°C.[3]

  • Long-term (up to 6 months): Store lyophilized powder at -20°C to -80°C.[3]

  • General Handling: Use tightly sealed containers to prevent moisture absorption and exposure to air, which can lead to degradation.[4] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[3] Store in a cool, dry place away from heat and potential ignition sources.[4]

Forced Degradation Study Design

Question: How should I design a forced degradation (stress testing) study for a novel this compound analog to identify potential degradation products and establish a stability-indicating method?

Answer: Forced degradation studies are essential for understanding degradation pathways, developing stable formulations, and creating robust, stability-indicating analytical methods.[5][6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[6]

A typical workflow involves preparing a solution of the analog and exposing it to various stress conditions as outlined by ICH guidelines (Q1A).[7]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Prep Prepare Stock Solution of Analog Acid Acid Hydrolysis (e.g., 0.1M HCl) API_Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API_Prep->Base Oxidation Oxidation (e.g., 3% H2O2) API_Prep->Oxidation Thermal Thermal Stress (e.g., 60°C in solution/solid) API_Prep->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) API_Prep->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC-UV/MS Neutralize->HPLC Data Identify Degradants & Assess Mass Balance HPLC->Data

Caption: Workflow for a typical forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Solution Preparation: Prepare a stock solution of the this compound analog at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Application: For each condition, mix the stock solution with the stressor. A control sample (analog in solvent without stressor) should be run in parallel.

    • Acidic: Mix with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Alkaline: Mix with an equal volume of 0.1 M NaOH at room temperature.[8] Given the high instability of related scaffolds in alkaline media, degradation may be rapid.[1][2]

    • Oxidative: Mix with an equal volume of 3% H₂O₂ at room temperature.

    • Thermal: Heat the stock solution at 60-80°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching: After the desired exposure time, stop the degradation. For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and the control using a developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification and purity assessment.

Table 1: Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Key Considerations
Acid Hydrolysis 0.1 M - 1 M HCl 2 - 48 hours (at RT or elevated temp) Pyrrolopyridine scaffolds can be labile in acid.[1][2]
Base Hydrolysis 0.01 M - 0.1 M NaOH Minutes to hours (at RT) Often the most significant degradation pathway.[1][2][8]
Oxidation 3% - 30% H₂O₂ 8 - 24 hours (at RT) Susceptibility can vary based on substituents on the analog.[1]
Thermal 60°C - 80°C (Solid & Solution) 24 - 72 hours Evaluates intrinsic thermal stability.

| Photostability | ICH Q1B Guidelines | As per guideline | Many nitrogen heterocycles are known to be photolabile.[1][2] |

HPLC Method Development & Troubleshooting

Question: I am developing an RP-HPLC method for my this compound analog and observing poor peak shape (tailing) and insufficient retention on a C18 column. What can I do?

Answer: These are common challenges when analyzing pyridine-containing compounds.[9] Pyridines are basic and can interact with residual acidic silanols on silica-based columns, causing peak tailing.[9] Their polarity can also lead to poor retention in reversed-phase (RP) chromatography.[9][10]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. To improve the peak shape of a basic compound, lower the pH of the mobile phase to at least 2 units below the pKa of the analyte. This ensures the compound is fully protonated and reduces interactions with silanols. Buffers like formate or phosphate are common.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (e.g., C18 columns designed for polar or basic compounds) have fewer accessible silanols, which minimizes peak tailing.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to bind to active silanol sites, improving peak shape. However, this is often not compatible with mass spectrometry.

  • Consider an Alternative Stationary Phase: If retention is still poor, even with high aqueous mobile phase, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed to retain polar compounds.[11]

HPLC Troubleshooting cluster_tailing Issue: Peak Tailing cluster_retention Issue: Poor Retention Start HPLC Problem: Poor Peak Shape or Retention Check_pH Is Mobile Phase pH >2 units below analyte pKa? Start->Check_pH Check_Aqueous Is aqueous content >95%? Start->Check_Aqueous Adjust_pH Adjust pH with Formate or Phosphate Buffer Check_pH->Adjust_pH No Check_Column Using a high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a column designed for basic compounds Check_Column->Change_Column No Try_HILIC Consider HILIC Chromatography Check_Aqueous->Try_HILIC Yes Try_Polar_RP Use a polar-embedded RP column Check_Aqueous->Try_Polar_RP No Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) Parent 1H-pyrrolo[3,2-b]pyridine- 5-carbonitrile Analog Amide Formation of 5-Carboxamide Parent->Amide H₂O/H⁺ or OH⁻ Ring_Open Pyrrolopyridine Ring Cleavage Parent->Ring_Open Harsh Conditions N_Oxide N-Oxide Formation (on Pyridine N) Parent->N_Oxide [O] Pyrrole_Ox Oxidation of Pyrrole Ring Parent->Pyrrole_Ox [O] Acid Formation of 5-Carboxylic Acid Amide->Acid H₂O/H⁺ or OH⁻

References

Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most prevalent impurities typically arise from the common synthetic route involving the cyanation of 5-bromo-1H-pyrrolo[3,2-b]pyridine. The primary impurities to anticipate are:

  • Unreacted Starting Material: 5-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Hydrolysis Byproduct: 1H-pyrrolo[3,2-b]pyridine-5-carboxamide, formed by the hydrolysis of the nitrile functional group during the reaction or work-up.

Q2: My TLC analysis shows multiple spots. How can I identify the product and the main impurities?

A2: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. Here's how you can approach the analysis:

  • Relative Polarity: In a typical normal-phase silica gel TLC with a moderately polar eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol), the spots will generally appear in the following order of increasing polarity (decreasing Rf):

    • 5-bromo-1H-pyrrolo[3,2-b]pyridine (least polar)

    • This compound (product, intermediate polarity)

    • 1H-pyrrolo[3,2-b]pyridine-5-carboxamide (most polar)

  • Visualization: Since azaindole derivatives are often UV-active, they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. Staining with potassium permanganate can also be used for visualization.

Q3: I am struggling to remove the unreacted 5-bromo-1H-pyrrolo[3,2-b]pyridine. What is the best approach?

A3: The significant difference in polarity between the bromo-precursor and the nitrile product makes silica gel column chromatography the most effective method for this separation. The less polar bromo compound will elute before the desired nitrile product.

Q4: The corresponding amide (1H-pyrrolo[3,2-b]pyridine-5-carboxamide) is a persistent impurity in my product. How can I remove it?

A4: Separating the nitrile from the more polar amide can be achieved through two primary methods:

  • Silica Gel Column Chromatography: The amide is significantly more polar than the nitrile and will have a much lower Rf value on TLC. A carefully chosen solvent system will allow for the elution of the nitrile while the amide remains strongly adsorbed to the silica gel.

  • Recrystallization: If the concentration of the amide impurity is not too high, recrystallization can be an effective purification method. The nitrile is generally less polar and will have different solubility properties compared to the more polar amide, which may remain in the mother liquor.

Q5: My purified this compound appears colored. What could be the cause and how can I decolorize it?

A5: A yellowish or brownish tint can indicate the presence of trace impurities or degradation products. Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.

Troubleshooting and Purification Protocols

Table 1: Comparison of Purification Methods
MethodTarget ImpurityAdvantagesDisadvantages
Silica Gel Column Chromatography Unreacted Bromo-precursor, Amide byproductHigh resolution, effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Amide byproduct, colored impuritiesCan yield highly pure crystalline material, scalable.Potential for product loss in the mother liquor, may not be effective for removing impurities with similar solubility.
Activated Carbon Treatment Colored impuritiesEffectively removes colored byproducts.Can adsorb some of the desired product, leading to lower yields if not used judiciously.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for removing both the less polar bromo-starting material and the more polar amide byproduct.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
  • Equilibrate the column by running the chosen eluent through the silica gel until the packing is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
  • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

3. Elution:

  • Begin elution with a solvent system of low polarity and gradually increase the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 99:1 to 95:5).
  • The exact solvent system should be determined beforehand by TLC analysis.
  • Collect fractions and monitor their composition by TLC.
  • The unreacted 5-bromo-1H-pyrrolo[3,2-b]pyridine will elute first, followed by the desired product, this compound. The more polar amide impurity will elute much later or may remain on the column.

4. Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is most effective when the primary impurity is the more polar amide and for removing colored impurities.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Ethyl acetate is a good starting point for solvent screening. Other potential solvents or solvent mixtures include ethanol, isopropanol, or toluene.

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
  • Reheat the mixture to boiling for a few minutes.

4. Hot Filtration (if activated carbon was used):

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification_Workflow crude_product Crude 1H-pyrrolo[3,2-b]pyridine- 5-carbonitrile tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Silica Gel Column Chromatography tlc_analysis->column_chromatography Multiple Impurities recrystallization Recrystallization (Optional: Activated Carbon) tlc_analysis->recrystallization Minor Polar Impurities/ Colored pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_TLC cluster_0 TLC Plate (Normal Phase) tlc_plate origin Origin solvent_front Solvent Front spot_amide Amide spot_nitrile Nitrile (Product) spot_bromo Bromo-precursor label_amide High Polarity Low Rf label_nitrile Intermediate Polarity Intermediate Rf label_bromo Low Polarity High Rf

Caption: Expected TLC results for product and common impurities.

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Alternative Synthetic Routes Overview

The synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core can be approached through several established indole synthesis methodologies, each with its own set of advantages and challenges. The introduction of the 5-carbonitrile group is typically achieved either by starting with a pre-functionalized pyridine ring or by late-stage functionalization of the formed azaindole core. Below are two potential retrosynthetic approaches that give rise to several plausible forward synthetic strategies.

cluster_route1 Route 1: Late-Stage Cyanation cluster_route2 Route 2: Ring Formation from Functionalized Pyridine target This compound halo_azaindole 5-Halo-1H-pyrrolo[3,2-b]pyridine target->halo_azaindole Cyanation aminopyridine Substituted 3-Amino-5-cyanopyridine target->aminopyridine Pyrrole Ring Formation (e.g., Larock, Fischer) nitropyridine Substituted 3-Nitro-5-cyanopyridine target->nitropyridine Pyrrole Ring Formation (e.g., Bartoli) azaindole 1H-pyrrolo[3,2-b]pyridine halo_azaindole->azaindole Halogenation

Caption: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Route 1: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic method for forming the indole ring from a hydrazine and a carbonyl compound. For the synthesis of 4-azaindoles, a pyridylhydrazine is used.

Q1: Why is the Fischer indole synthesis of 4-azaindoles often low-yielding?

The electron-deficient nature of the pyridine ring can hinder the key[1][1]-sigmatropic rearrangement step, making the reaction more challenging than for typical indoles. The pyridine nitrogen can also be protonated under acidic conditions, which can lead to undesired side reactions.

Troubleshooting:

  • Starting Material: The use of pyridylhydrazines bearing electron-donating groups can significantly improve the reaction efficiency.

  • Catalyst: Careful selection of the acid catalyst is crucial. Both Brønsted and Lewis acids can be employed, and the optimal choice often depends on the specific substrates. Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions.

  • Temperature: High temperatures and highly concentrated strong acids can lead to decomposition. It is advisable to use the mildest effective acid catalyst and the lowest possible reaction temperature.

Experimental Protocol: Fischer Indole Synthesis of a 4-Azaindole Derivative

  • Hydrazone Formation: Dissolve the appropriately substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol). Add the carbonyl compound (1.0-1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a high-boiling solvent) to the hydrazone mixture. Heat the reaction to the desired temperature (often reflux) and monitor by TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Route 2: Bartoli Indole Synthesis Approach

The Bartoli indole synthesis utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. This can be adapted for the synthesis of 4-azaindoles from substituted 3-nitropyridines.

Q2: What are the key considerations for a successful Bartoli synthesis of a 4-azaindole?

The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. This steric bulk is thought to facilitate the key[1][1]-sigmatropic rearrangement. The reaction requires at least three equivalents of the vinyl Grignard reagent.

Troubleshooting:

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated to ensure its reactivity.

  • Temperature Control: The reaction is typically carried out at low temperatures. Maintaining the correct temperature is critical for minimizing side reactions.

  • Moisture Sensitivity: Grignard reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

Experimental Protocol: Bartoli-type Synthesis of a 4-Azaindole

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ortho-substituted 3-nitropyridine derivative in anhydrous THF.

  • Grignard Addition: Cool the solution to the recommended low temperature (e.g., -40 to -78 °C). Slowly add the vinyl Grignard reagent (at least 3.0 eq) via syringe, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to stir at the low temperature for the specified time, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Route 3: Palladium-Catalyzed Cyanation of a Halogenated Precursor

This approach involves the initial synthesis of a 5-halo-1H-pyrrolo[3,2-b]pyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group.

Q3: My palladium-catalyzed cyanation is not working. What are the common causes of failure?

Catalyst deactivation is a major issue in palladium-catalyzed cyanation reactions. Excess cyanide ions can poison the palladium catalyst at various stages of the catalytic cycle. Moisture can also be detrimental, as it can lead to the formation of HCN, which reacts with the Pd(0) catalyst.

Troubleshooting:

  • Cyanide Source: The choice of cyanide source is important. Zinc cyanide is often used as it is less toxic and its lower solubility can help maintain a low concentration of free cyanide in solution.

  • Ligand Choice: The use of appropriate phosphine ligands is critical for stabilizing the palladium catalyst and facilitating the reaction.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: To a dried Schlenk flask, add the 5-halo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6-1.0 eq), the palladium catalyst (e.g., Pd2(dba)3), and the phosphine ligand (e.g., Xantphos).

  • Solvent and Degassing: Add a dry, degassed solvent (e.g., DMF or DMA). Degas the mixture again by bubbling with argon for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Quantitative Data Summary

RouteKey TransformationReagentsConditionsYield (%)Reference
Fischer Indole CyclizationPyridylhydrazine, Ketone, AcidVaries (e.g., PPA, heat)ModerateGeneral Methodology
Bartoli Indole Indole Formationo-Substituted Nitropyridine, Vinyl GrignardTHF, low temperature40-70General Methodology
Pd-Cyanation Cyanation5-Bromo-azaindole, Zn(CN)₂, Pd catalyst, LigandDMF, 120-140 °C60-90General Methodology

Note: Yields are typical ranges and can vary significantly based on the specific substrate and reaction conditions.

Experimental Workflow Visualization

cluster_synthesis General Synthetic Workflow start Starting Materials reaction Reaction Setup (Inert Atmosphere, Dry Solvents) start->reaction addition Reagent Addition (Controlled Temperature) reaction->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for chemical synthesis experiments.

Troubleshooting Logic Diagram

decision decision process process check_reaction Reaction Progressing? process->check_reaction start Experiment Start start->check_reaction troubleshoot Troubleshoot check_reaction->troubleshoot No check_yield Acceptable Yield? check_reaction->check_yield Yes troubleshoot->process Identify Issue: - Reagent Quality - Reaction Conditions - Catalyst Activity optimize Optimize Conditions check_yield->optimize No product Desired Product Obtained check_yield->product Yes optimize->process Adjust: - Temperature - Concentration - Catalyst/Ligand

Caption: A logical flow for troubleshooting synthetic chemistry experiments.

References

safe handling and storage of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 146767-63-7).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on available safety data, this compound is classified as harmful if swallowed.[1][2] The signal word associated with it is "Warning".[1] Closely related pyrrolopyridine compounds may also cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To minimize exposure, the following PPE should be worn:

  • Eye Protection: Safety goggles with side-shields are mandatory.[2]

  • Hand Protection: Wear protective, impervious gloves.

  • Body Protection: A lab coat or impervious clothing should be worn.[2]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

Q3: What are the proper procedures for handling this compound?

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2][4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep the container securely sealed when not in use.[4][5]

  • Take precautionary measures against static discharge.[6]

  • Ensure adequate ventilation at all times.[3]

Q4: The compound arrived as a lyophilized powder. Can I repeatedly freeze and thaw it?

No, repeated freeze-thaw cycles should be avoided.[7] For multiple uses, it is necessary to aliquot the compound upon receipt while storing it at the recommended long-term temperature.[7]

Troubleshooting Guide

Problem: The appearance of the solid powder has changed (e.g., discoloration, clumping).

  • Possible Cause: This may indicate degradation due to exposure to moisture or air.[5] The stability of the compound can be affected by storage conditions.[7]

  • Solution: Ensure the container is always tightly sealed after use to prevent moisture absorption and exposure to air.[5] Store in a cool, dry place.[5] If degradation is suspected, it is recommended to use a fresh vial or re-verify the purity of the material before proceeding with sensitive experiments.

Problem: I need to prepare a solution for my experiment.

  • Consideration: this compound has low solubility in water but is soluble in common organic solvents like DMSO and dichloromethane.[5]

  • Protocol:

    • Ensure all handling is performed in a chemical fume hood.

    • Use appropriate PPE as described in the FAQ section.

    • Slowly add the desired solvent to the vial containing the compound.

    • If necessary, sonication can be used to aid dissolution.

    • Store the resulting solution under the recommended conditions, protecting it from light and air if the stability in the solvent is unknown.

Problem: A small amount of the solid has been spilled on the lab bench.

  • Protocol for Dry Spills:

    • Ensure the area is well-ventilated and wear appropriate PPE.

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Carefully collect the residue with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for chemical waste disposal.[3][4]

    • Wash the spill area thoroughly with soap and water.[4]

    • Prevent runoff from entering drains.[4]

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials, heat, and sources of ignition.[3][4][5]

Storage ConditionTemperatureDurationSource
Short-term 4 °CUp to one week from receipt[7]
Long-term -20 °C to -80 °CUp to 6 months from receipt[7]

Note: The shelf life is dependent on several factors, including the storage state and temperature. Always use the compound as soon as possible after receiving it.[7]

Experimental Workflows & Logical Relationships

The following diagram illustrates the standard workflow for safely receiving and storing a new shipment of this compound.

SafeHandlingWorkflow cluster_receipt Receiving & Inspection cluster_preparation Safety & Preparation cluster_storage Storage & Documentation cluster_error A Receive Shipment B Inspect Container for Damage A->B C Review Safety Data Sheet (SDS) B->C If OK H Container Damaged? B->H D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Prepare Aliquots if Needed (Avoid Freeze-Thaw) D->E F Store at Correct Temperature (Short or Long-Term) E->F G Update Chemical Inventory F->G H->C No I Quarantine & Report H->I Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1H-Pyrrolo[3,2-b]pyridine Isomers and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of isomeric heterocyclic scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the biological activities of 1H-pyrrolo[3,2-b]pyridine isomers and related pyrrolopyridine analogs, supported by experimental data and detailed methodologies.

The 1H-pyrrolo[3,2-b]pyridine core, a member of the azaindole family, is a privileged scaffold in medicinal chemistry. The positional variation of the nitrogen atom within the pyridine ring gives rise to several isomers, each with a unique electronic distribution and steric profile, leading to distinct biological activities. This guide focuses on comparing the 1H-pyrrolo[3,2-b]pyridine scaffold with its isomers, primarily 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, in the context of their anticancer and kinase inhibitory activities.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of 1H-pyrrolo[3,2-b]pyridine isomers and related pyrrolopyridines. It is important to note that direct comparative studies across all isomers under identical experimental conditions are limited. Therefore, this compilation, while informative, should be interpreted with consideration of the varied experimental setups.

Table 1: Comparative Activity of Pyrrolopyridine Isomers as Kinase Inhibitors
Isomeric ScaffoldTarget KinaseCompoundIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridineFGFR1Compound 4h 7[1][2]
FGFR2Compound 4h 9[1][2]
FGFR3Compound 4h 25[1][2]
FGFR4Compound 4h 712[1][2]
1H-Pyrrolo[2,3-b]pyridinePDE4BDerivative 7 480[3]
1H-Pyrrolo[3,2-b]pyridinePDE4BN-methylated derivative 6 Inactive[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.

Table 2: Comparative Anticancer Activity of Pyrrolopyridine Isomers
Isomeric ScaffoldMechanism of ActionCell LineCompoundIC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridineTubulin Polymerization InhibitorHeLaCompound 10t 0.12[4][5]
SGC-7901Compound 10t 0.15[4][5]
MCF-7Compound 10t 0.21[4][5]
1H-Pyrrolo[2,3-b]pyridineFGFR Inhibitor4T1Compound 4h Proliferation Inhibition[1][2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biological data. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., FGFR1, PDE4B)

    • Substrate (specific to the kinase)

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Assay buffer (composition varies depending on the kinase)

    • 96-well plates

    • Plate reader for detection (e.g., luminescence, fluorescence)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the kinase enzyme, the test compound dilution, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ Kinase Assay) using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9]

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (General tubulin buffer containing GTP, PIPES, EGTA, and MgCl2)

    • Test compounds dissolved in DMSO

    • Positive controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole or Colchicine as a polymerization inhibitor)

    • 96-well plates

    • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare the tubulin solution in ice-cold G-PEM buffer.

    • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the tubulin solution to the wells.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • Analyze the polymerization curves to determine the extent of inhibition by the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects PLCg->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: Simplified FGFR Signaling Pathway.

Anticancer_Drug_Screening_Workflow start Start: Synthesized Pyrrolopyridine Derivatives in_vitro_screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->in_vitro_screening determine_ic50 Determine IC50 Values in_vitro_screening->determine_ic50 hit_identification Hit Identification (Potent & Selective Compounds) determine_ic50->hit_identification mechanism_of_action Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Polymerization) hit_identification->mechanism_of_action Active lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization Inactive/Weak mechanism_of_action->lead_optimization in_vivo_studies In Vivo Studies (Animal Models) mechanism_of_action->in_vivo_studies lead_optimization->in_vitro_screening preclinical_candidate Preclinical Candidate in_vivo_studies->preclinical_candidate

Caption: Anticancer Drug Screening Workflow.

Discussion and Conclusion

The presented data, although not exhaustive, highlights the significant impact of the nitrogen atom's position within the pyrrolopyridine scaffold on biological activity. For instance, the 1H-pyrrolo[2,3-b]pyridine isomer has been successfully developed into potent FGFR inhibitors, while a derivative of the 1H-pyrrolo[3,2-b]pyridine isomer was found to be inactive against PDE4B.[1][2][3] Conversely, derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have demonstrated potent anticancer activity through the inhibition of tubulin polymerization.[4][5]

These findings underscore the importance of exploring isomeric scaffolds in drug discovery. The subtle changes in electronic properties and hydrogen bonding capabilities introduced by the repositioning of the nitrogen atom can lead to dramatic differences in target affinity and selectivity. The provided data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel pyrrolopyridine-based therapeutic agents. Further head-to-head comparative studies of these isomers against a broader range of biological targets are warranted to fully elucidate their therapeutic potential.

References

Validation of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a Fragment for Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a fragment for use in fragment-based drug discovery (FBDD) screening campaigns. Its performance is evaluated alongside alternative, well-established fragment scaffolds, supported by experimental data from public literature. Detailed protocols for key validation experiments are also provided to aid in the practical application of these methods.

Introduction to this compound

This compound is a heterocyclic fragment belonging to the azaindole class of compounds. Its rigid bicyclic core, combining both a pyridine and a pyrrole ring, presents a defined vector for chemical elaboration, making it an attractive starting point for FBDD. The pyrrolopyridine scaffold is a known "hinge-binder" in many protein kinases, a critical interaction for kinase inhibition. The nitrile group can act as a hydrogen bond acceptor or a chemical handle for further synthetic modifications.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₅N₃PubChem[1]
Molecular Weight 143.15 g/mol -
Monoisotopic Mass 143.04834 DaPubChem[1]
XlogP (predicted) 1.1PubChem[1]
Heavy Atom Count 11-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-

Note: These properties align well with the "Rule of Three" for fragment-based screening, which suggests a molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors.

Comparative Performance Analysis

The validation of a fragment is often context-dependent, particularly on the biological target of interest. Protein kinases are a major target class for which fragments containing the pyrrolopyridine, aminopyrazole, and pyrazolopyrimidine scaffolds have been successfully employed. Below is a comparative summary of screening data for derivatives of these scaffolds against various kinases.

Disclaimer: The following data is collated from different studies and against different specific kinases. Direct comparison of absolute potency (IC₅₀) can be misleading due to variations in assay conditions. Ligand Efficiency (LE) provides a more standardized metric for comparison.

Ligand Efficiency (LE) Calculation: LE = (1.37 * pIC₅₀) / N where pIC₅₀ = -log₁₀(IC₅₀ in M) and N is the number of heavy atoms.

Table 1: Performance Data for Pyrrolopyridine Derivatives
Compound DerivativeTarget KinaseIC₅₀ (nM)Heavy Atoms (N)Ligand Efficiency (LE)Reference
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17260.44[2]
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR29260.43[2]
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR325260.41[2]
1H-pyrrolo[3,2-g]isoquinoline derivativeHaspin<70% inhibition @ 1µM--[3]
1H-pyrrolo[2,3-b]pyridine derivativeTNIK<1--[4]
Table 2: Performance Data for Alternative Fragments (Aminopyrazole & Pyrazolopyrimidine Derivatives)
ScaffoldCompound DerivativeTarget KinaseIC₅₀ (nM)Heavy Atoms (N)Ligand Efficiency (LE)Reference
Aminopyrazole Compound 6 FGFR3 (WT)<1--[5]
Aminopyrazole Compound 19 FGFR2 (V564F)16--[5]
Aminopyrazole TK4g JAK212.61--[6]
Aminopyrazole TK4g JAK315.80--[6]
Pyrazolopyrimidine eCF506 SRC<0.5--[7][8]
Pyrazolopyrimidine Compound 37 TrkA2.4--[9]
Pyrazolopyrimidine Compound 37 TrkC0.2--[9]

Experimental Protocols for Fragment Validation

The weak affinity of fragments necessitates the use of sensitive biophysical techniques for screening and validation. Below are detailed protocols for three commonly used methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.

Protocol:

  • Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization:

    • Inject the target protein (e.g., a kinase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a high immobilization level, which is crucial for detecting small fragment binding.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer (e.g., HBS-EP+) with a matched DMSO concentration (typically 1-5%) to minimize bulk refractive index effects.

    • Inject fragments at a concentration range appropriate for weak binders (e.g., 10 µM to 1 mM).

    • Include a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk effects.

  • Data Analysis:

    • Analyze the sensorgrams to determine the binding response at equilibrium (Req).

    • For hits, perform a dose-response analysis to determine the dissociation constant (K_D).

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a ligand-observed NMR technique that identifies binders by detecting the transfer of saturation from the protein to the bound ligand.[10][11][12][13][14]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a stock solution of the fragment (or a mixture of fragments) in the same deuterated buffer.

    • The final sample should contain the protein and the fragment(s) at a molar ratio of approximately 1:100.

  • NMR Experiment Setup:

    • Acquire a standard 1D proton NMR spectrum as a reference.

    • Set up the STD experiment (e.g., stddiffesgp pulse program on a Bruker spectrometer).

    • Define the on-resonance irradiation frequency where only protein signals resonate (e.g., -1.0 ppm) and the off-resonance frequency where no signals are present (e.g., 40 ppm).

    • Set the saturation time (typically 1-3 seconds).

  • Data Acquisition and Processing:

    • Acquire the on-resonance and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the binding fragment.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.[15][16][17][18][19]

Protocol:

  • Reagent Preparation:

    • Prepare the target protein at a concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare fragment solutions at a high concentration (e.g., 10 mM in DMSO).

  • Assay Setup (96- or 384-well plate):

    • In each well, add the protein solution and the fluorescent dye.

    • Add the fragment solution to the desired final concentration (e.g., 100 µM). Include a DMSO control.

    • The final volume in each well is typically 20-25 µL.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from, for example, 25 °C to 95 °C at a rate of 1 °C/minute.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • The midpoint of this transition is the melting temperature (Tm).

    • A positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding.

Visualizations

The following diagrams illustrate key workflows and concepts in fragment-based drug discovery.

FBDD_Workflow Fragment-Based Drug Discovery (FBDD) Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization cluster_2 Hit-to-Lead Optimization lib Fragment Library (1000-2000 compounds) screen Primary Screening (SPR, DSF, NMR) lib->screen hits Initial Hits (Weak Binders) screen->hits ortho Orthogonal Validation (e.g., NMR for SPR hits) hits->ortho struct Structural Biology (X-ray Crystallography, Cryo-EM) ortho->struct chem Medicinal Chemistry (Fragment Growing/Linking) struct->chem sar SAR by NMR/SPR chem->sar lead Potent Lead Compound sar->lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hit_Validation_Logic Hit Validation Logic Flow start Primary Screen Hit dose_response Dose-Response Confirmation? start->dose_response orthogonal Orthogonal Method Confirms Binding? dose_response->orthogonal Yes false_positive False Positive dose_response->false_positive No structural Structural Data Obtained? orthogonal->structural Yes orthogonal->false_positive No validated_hit Validated Hit structural->validated_hit Yes structural->false_positive No (e.g., non-specific)

Caption: Logical flow for the validation of primary screening hits.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) adaptor Adaptor Proteins (e.g., Grb2, Shc) receptor->adaptor ras_raf Ras -> Raf adaptor->ras_raf mek MEK ras_raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Fragment-Derived Kinase Inhibitor inhibitor->mek

Caption: A simplified representation of a kinase signaling cascade.

References

A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-b]pyridine Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1H-Pyrrolo[3,2-b]pyridine Amide Derivatives Across Different Biological Targets.

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of amide derivatives of this heterocyclic system, focusing on their development as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, GluN2B selective negative allosteric modulators, and anti-melanoma agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1H-pyrrolo[3,2-b]pyridine core.

Comparative Structure-Activity Relationship Data

The biological activity of 1H-pyrrolo[3,2-b]pyridine amides is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key SAR findings for different biological targets.

ACC1 Inhibitors

The development of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides as inhibitors of ACC1, a key enzyme in fatty acid synthesis, has revealed critical structural requirements for potent inhibition.

Compound IDR1 (N1-position)R2 (Amide)ACC1 IC50 (nM)Cellular Activity (IC50, nM)
1a (Lead) H4-(trifluoromethoxy)phenyl1300>10000
1c CH34-(trifluoromethoxy)phenyl281800
1k i-Pr4-(trifluoromethoxy)phenyl11290
1l c-Pr4-(trifluoromethoxy)phenyl291100
1m t-Bu4-(trifluoromethoxy)phenyl1104500

Data sourced from a study on novel ACC1 inhibitors.[1]

Key SAR Observations for ACC1 Inhibitors:

  • N1-Substitution: Substitution at the N1 position of the pyrrole ring is crucial for activity. Small alkyl groups, such as methyl and isopropyl, significantly enhance potency compared to the unsubstituted analog. The isopropyl group in compound 1k provided the best balance of enzymatic and cellular activity.[1]

  • Amide Moiety: The 4-(trifluoromethoxy)phenyl amide appears to be a favorable substituent for this series of compounds.

GluN2B Negative Allosteric Modulators

A series of 1H-pyrrolo[3,2-b]pyridines has been explored as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor, which is implicated in various neurological disorders.

Compound IDR1 (N1-position)R2 (Amide)R3 (C6-position)GluN2B IC50 (nM)[3H]-5 Binding Ki (nM)
9 HN,N-dimethyl4-fluorophenyl101.8
17 HN,N-dimethyl2-(trifluoromethyl)phenyl131.8
18 HN,N-dimethyl3-(trifluoromethyl)phenyl3.50.9
19 Hazetidin-1-yl4-(trifluoromethyl)phenyl3.50.8
25 HN,N-dimethyl6-(trifluoromethyl)pyridin-3-yl2.50.8

Data from a study on 1H-pyrrolo[3,2-b]pyridine GluN2B-selective NAMs.[1]

Key SAR Observations for GluN2B NAMs:

  • Amide Moiety: A small, non-hydrogen bond donating amide, such as a dimethylamide or a cyclic amide (azetidine), is preferred for potent activity.

  • C6-Aryl Substitution: The nature and substitution pattern of the aryl group at the C6-position significantly impact potency. A 3-(trifluoromethyl)phenyl group (18 ) or a 6-(trifluoromethyl)pyridin-3-yl group (25 ) were found to be optimal.[1]

Anti-Melanoma Agents

The anti-proliferative activity of 1H-pyrrolo[3,2-b]pyridine derivatives has been investigated against human melanoma cell lines, revealing key structural features for cytotoxicity.

Compound IDR (Amide)A375 IC50 (µM)
Ir 4-(5-benzyl-1,3,4-oxadiazol-2-yl)phenyl0.08
It 4-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)phenyl0.08
Sorafenib -0.15

Data from a study on the antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives.[2]

Key SAR Observations for Anti-Melanoma Agents:

  • Amide Substituent: Large, heterocyclic-containing aromatic substituents on the amide nitrogen are well-tolerated and can lead to potent anti-proliferative activity. Compounds Ir and It , featuring a 5-benzyl-1,3,4-oxadiazol-2-yl moiety, demonstrated superior activity against the A375 melanoma cell line compared to the approved drug Sorafenib.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are the protocols for the key assays cited in this guide.

ACC1 Inhibition Assay

Enzyme Inhibition Assay: The inhibitory activity against human ACC1 was determined using a radiometric assay. The assay mixture contained 50 mM HEPES (pH 7.5), 2 mM MgCl2, 5 mM ATP, 0.5 mM DTT, 2 mM NaHCO3, 0.25 mg/mL BSA, 10 µM acetyl-CoA, and recombinant human ACC1 enzyme. The reaction was initiated by the addition of [14C]acetyl-CoA and incubated for 30 minutes at 37°C. The reaction was stopped by the addition of 6% perchloric acid. The amount of [14C]malonyl-CoA formed was quantified by scintillation counting. IC50 values were calculated from the dose-response curves.[1]

Cellular Assay ((14C) Acetate Incorporation): Human hepatoma (HepG2) cells were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds for 2 hours. (14C)acetate was then added to each well, and the cells were incubated for an additional 4 hours. The cells were harvested, and the amount of radioactivity incorporated into the lipid fraction was determined by scintillation counting. IC50 values were determined from the concentration-response curves.[1]

GluN2B Activity Assays

Calcium Mobilization Assay: The potency of the compounds as negative allosteric modulators of the GluN2B receptor was assessed using a calcium mobilization assay in CHO T-REx cells inducibly co-expressing human GluN1a and GluN2B subunits. Cells were plated in 384-well plates and incubated overnight. The cells were then loaded with a calcium-sensitive fluorescent dye. The assay was performed on a FLIPR instrument. The baseline fluorescence was recorded, followed by the addition of the test compounds. After a pre-incubation period, the cells were stimulated with glutamate and glycine. The change in fluorescence, indicative of calcium influx, was measured. IC50 values were determined from the concentration-response curves against the agonist response.[1]

Radioligand Binding Assay: The binding affinity of the compounds to the GluN2B receptor was determined using a radioligand competitive binding assay with [3H]-5 in rat cortex membranes. Membranes were incubated with various concentrations of the test compounds and the radioligand in a binding buffer. Non-specific binding was determined in the presence of an excess of a known high-affinity ligand. After incubation, the membranes were filtered and washed. The amount of bound radioactivity was quantified by liquid scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Anti-proliferative Assay (Melanoma)

MTT Assay: The human melanoma cell line A375 was seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals. The supernatant was removed, and the formazan crystals were dissolved in DMSO. The absorbance at 570 nm was measured using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.[2]

Visualization of Pathways and Workflows

Diagrams of relevant signaling pathways and experimental workflows provide a clear visual context for the SAR data.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Lead Compound Modification Structural Modification Lead->Modification Synthesis Synthesis of Analogs Modification->Synthesis Assay Biological Assay Synthesis->Assay Data Data Analysis Assay->Data SAR Identify SAR Data->SAR SAR->Modification NewLead New Lead/Optimized Compound SAR->NewLead NewLead->Assay Further testing

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

ACC1_Pathway Citrate Citrate ACL ATP Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA ACC1 Acetyl-CoA Carboxylase 1 (ACC1) AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Inhibitor 1H-pyrrolo[3,2-b]pyridine amide inhibitors Inhibitor->ACC1

Caption: The role of ACC1 in the fatty acid biosynthesis pathway and the point of intervention by 1H-pyrrolo[3,2-b]pyridine amide inhibitors.

GluN2B_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neuronal Neuronal Activity Downstream->Neuronal NAM 1H-pyrrolo[3,2-b]pyridine amide NAMs NAM->NMDAR

Caption: A simplified diagram of NMDA receptor signaling, highlighting the modulatory role of GluN2B NAMs.

References

A Comparative Analysis of 1H-pyrrolo[3,2-b]pyridine-Based Drugs: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of a promising class of therapeutic agents, this guide offers a comprehensive comparison of the in vitro and in vivo efficacy of 1H-pyrrolo[3,2-b]pyridine-based drugs. This document is tailored for researchers, scientists, and drug development professionals, providing a clear overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets implicated in a range of diseases, from cancer to neurological disorders. The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with rigorous preclinical evaluation, where the transition from a controlled in vitro environment to a complex in vivo system is a critical juncture. This guide dissects this transition for several 1H-pyrrolo[3,2-b]pyridine-based drug candidates, offering a side-by-side comparison of their performance in biochemical assays and animal models.

Quantitative Efficacy: A Tale of Two Environments

The following tables summarize the in vitro potency and in vivo efficacy of representative 1H-pyrrolo[3,2-b]pyridine-based drugs targeting Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and the GluN2B subunit of the NMDA receptor.

Table 1: In Vitro Efficacy of 1H-pyrrolo[3,2-b]pyridine-Based Drugs
Drug Candidate (Target) Assay Type Cell Line / Enzyme IC50 / Ki Reference
Compound 22 (CDK8) Kinase AssayRecombinant CDK848.6 nM[1][2]
Compound 4h (FGFR) Kinase AssayFGFR17 nM[3][4]
FGFR29 nM[3][4]
FGFR325 nM[3][4]
Compound 31 (JAK3) Kinase AssayRecombinant JAK3Potent (specific value not stated)[5]
Cell-Based AssayIL-2-stimulated T cell proliferationPotent immunomodulating effect[5]
Compound 9 (GluN2B) Radioligand BindingRat Brain MembranesKi = 3.3 nM[6]
Table 2: In Vivo Efficacy of 1H-pyrrolo[3,2-b]pyridine-Based Drugs
Drug Candidate (Target) Animal Model Disease Model Dosing Regimen Efficacy Metric Result
Compound 22 (CDK8) Nude MiceColorectal Cancer Xenograft (HCT116)Not specifiedTumor Growth InhibitionSignificantly inhibited tumor growth
Compound 4h (FGFR) Not specifiedBreast Cancer (4T1 cells mentioned for in vitro)Not specifiedNot specifiedAppealing lead compound for subsequent optimization
Compound 31 (JAK3) RatHeterotopic Cardiac TransplantNot specifiedGraft SurvivalProlonged graft survival
Compound 9 (GluN2B) RatHealthy10 mg/kg, oralReceptor Occupancy>75%
Dose-responseED502.0 mg/kg

Experimental Protocols: The "How-To" Behind the Data

A clear understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key assays cited in this guide.

In Vitro Kinase Assay (Example: CDK8)

This protocol describes a luminescence-based assay to measure the kinase activity of CDK8/Cyclin C and determine the inhibitory potency of test compounds.[7][8]

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., Compound 22) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the CDK8/Cyclin C enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study (Example: Colorectal Cancer)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model of colorectal cancer.[9][10][11][12][13]

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (e.g., Compound 22) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the cancer cells in appropriate medium until they reach the desired confluence.

  • Cell Implantation:

    • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effect.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the context of the presented data, the following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these drugs and a generalized workflow for their preclinical evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Identification Target Identification Compound_Screening Compound Screening Target_Identification->Compound_Screening Lead_Optimization Lead Optimization (IC50 Determination) Compound_Screening->Lead_Optimization Animal_Model_Development Animal Model Development Lead_Optimization->Animal_Model_Development Promising Candidate Efficacy_Studies Efficacy Studies (e.g., Xenograft) Animal_Model_Development->Efficacy_Studies PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Efficacy_Studies->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology

Preclinical Drug Development Workflow

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation_Survival

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Gene_Transcription Regulates

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

GluN2B_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Neuronal_Survival Neuronal Survival/ Excitotoxicity Downstream_Signaling->Neuronal_Survival

GluN2B-Containing NMDA Receptor Signaling

References

Comparative Cross-Reactivity Profiling of 1H-Pyrrolo[3,2-b]pyridine and Related Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a close structural isomer of the 1H-pyrrolo[3,2-b]pyridine core. The selection of compounds is based on publicly available data from peer-reviewed research, offering insights into their selectivity across the human kinome. Due to the fragmented nature of published data, direct comparison between inhibitors from different studies should be approached with caution, as experimental conditions may vary.

Introduction to 1H-Pyrrolo[3,2-b]pyridine Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective anchor for achieving high-affinity binding.[2] Modifications at various positions on this heterocyclic core allow for the fine-tuning of potency and selectivity against specific kinase targets.[1][2] This guide focuses on the selectivity profiles of several such compounds, providing a comparative overview of their on-target and off-target activities.

Quantitative Cross-Reactivity Data

The following table summarizes the kinase inhibition data for representative compounds from the 1H-pyrrolo[2,3-b]pyridine and the related 1H-pyrazolo[3,4-b]pyridine classes. This data is extracted from distinct research publications, and thus, the kinase panels and assay conditions may differ.

Inhibitor (Primary Target)ScaffoldOff-Target KinaseIC50 (nM) or % Inhibition @ [Conc.]Reference
Compound 4h (FGFR1)1H-pyrrolo[2,3-b]pyridineFGFR17[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
Compound 14c (JAK3)1H-pyrrolo[2,3-b]pyridineJAK11000[3]
JAK2220[3]
JAK31.8[3]
TYK2180[3]
Compound 15y (TBK1)1H-pyrazolo[3,4-b]pyridineTBK1IC50 not determined, but >50% inhibition at 1 µM[4]
31 other kinasesGenerally low inhibition at 1 µM[4]
Compound 22 (CDK8)1H-pyrrolo[2,3-b]pyridineCDK848.6[5][6]
(Selectivity not broadly profiled)

Experimental Protocols

The methodologies for determining kinase inhibitory activity are crucial for interpreting the cross-reactivity data. Below are representative protocols based on common biochemical assays.

Biochemical Kinase Activity Assay (General Protocol)

Biochemical kinase assays are fundamental in profiling inhibitor potency and selectivity.[7] These assays can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the binding of an inhibitor to the ATP-binding site.[7]

A common approach is a luminescence-based activity assay that quantifies ATP consumption.[8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • A solution of the purified active kinase is incubated with the test inhibitor at various concentrations.[8]

  • The kinase reaction is initiated by the addition of the specific substrate and ATP.[8]

  • The reaction is allowed to proceed for a specified time at an optimal temperature.

  • Following incubation, a luminescent reagent, such as Kinase-Glo®, is added. This reagent measures the amount of remaining ATP in the well. The luminescence signal is inversely proportional to the kinase activity.[8]

  • The luminescence is read using a microplate reader.

  • The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling (Kinome Scan)

To assess the selectivity of an inhibitor, it is screened against a large panel of kinases. This can be performed using various platforms.

Example Workflow: Radiometric Activity Assay The radiometric activity assay is considered a gold standard for kinase profiling.[7]

  • Compound Preparation : The test inhibitor is serially diluted to a range of concentrations.

  • Assay Plate Preparation : In a multi-well plate, the test compound is incubated with a specific kinase from the panel, a suitable substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[7]

  • Kinase Reaction : The reaction mixtures are incubated to allow for the phosphorylation of the substrate.

  • Product Capture : The reaction mixtures are spotted onto filter papers, which bind the radiolabeled phosphorylated substrate.[7]

  • Washing : Unreacted radiolabeled ATP is removed by washing the filter papers.[7]

  • Detection : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The inhibitory activity against each kinase is determined, and a selectivity profile is generated.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound 4h (1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway, a target for 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental Workflow Diagram

Kinase_Profiling_Workflow start Start: Inhibitor Synthesis primary_assay Primary Target Biochemical Assay (IC50) start->primary_assay kinome_scan Broad Kinome Panel Screen (e.g., 400+ kinases) primary_assay->kinome_scan data_analysis Data Analysis: Selectivity Score (S-Score), IC50 Determination kinome_scan->data_analysis hit_validation Hit Validation in Cell-Based Assays data_analysis->hit_validation end Lead Optimization hit_validation->end

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

References

A Comparative Guide to the Synthetic Efficiency of 4-Azaindole Cores

Author: BenchChem Technical Support Team. Date: December 2025

The 4-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole with modulated physicochemical properties. The efficient construction of this core is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic strategies for accessing the 4-azaindole nucleus, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in method selection.

Comparative Analysis of Synthetic Methodologies

The synthesis of the 4-azaindole core can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of key quantitative data for several prominent synthetic routes.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsProductYield (%)Ref.
Bartoli Synthesis 3-Nitropyridine derivative, Vinyl Grignard reagent1. Vinylmagnesium bromide, THF, -78 °C to -20 °C, 8 h; 2. 20% aq. NH₄Cl4-Azaindole17[1]
2-Chloro-5-nitro-4-methylpyridine, Vinyl Grignard1. Vinylmagnesium bromide, THF, -78 °C to -20 °C; 2. H₂, Pd/C7-Methyl-4-azaindole44 (overall)[2]
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneH₂SO₄ (aq.), reflux, 2 h5-Methoxy-2-propyl-4-azaindoleGood[3][4]
Leimgruber-Batcho o-Nitrotoluene derivative, DMFDMA1. DMFDMA, Pyrrolidine; 2. Reductive cyclization (e.g., H₂, Pd/C or Raney Ni)4-Azaindole derivativeHigh[2][5]
Sonogashira Coupling Amino-halopyridine, Terminal alkynePd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), followed by cyclization4-Azaindole derivativeModerate to Good[6]
Heck Reaction Amino-o-bromopyridine, Alkenyl bromidePd₂(dba)₃, XPhos, t-BuONa, t-BuOH, 100 °C, 8-16 hSubstituted 4-azaindoleModerate[6]
Suzuki Coupling Chloroamino-N-heterocycle, (2-Ethoxyvinyl)borolanePd(OAc)₂, SPhos, K₃PO₄, MeCN/H₂O, reflux, then AcOH4-Azaindole derivativeGood[6]
Larock Indole Synthesis o-Iodoaniline derivative, Disubstituted alkynePd(OAc)₂, Na₂CO₃, LiCl, DMF, 100 °C2,3-Disubstituted indoleHigh[7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Bartoli Indole Synthesis

This method provides a direct route to 7-substituted azaindoles from nitropyridines and vinyl Grignard reagents. The presence of a substituent ortho to the nitro group is often beneficial for the reaction yield.[9]

Synthesis of 7-Chloro-6-azaindole [1]

  • Materials: 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol), Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol), Anhydrous THF (200 mL), 20% Aqueous NH₄Cl (150 mL), Ethyl acetate, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in dry THF (200 mL) under a nitrogen atmosphere and cool the solution to -78 °C.

    • Add vinylmagnesium bromide (100 mL, 100 mmol) dropwise.

    • Stir the reaction mixture at -20 °C for 8 hours.

    • Quench the reaction with 20% aqueous NH₄Cl (150 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 7-chloro-6-azaindole.

Fischer Indole Synthesis

While traditionally less effective for azaindoles due to the electron-deficient nature of the pyridine ring, the Fischer synthesis can be efficient for preparing 4- and 6-azaindoles, especially when the starting pyridylhydrazine contains an electron-donating group.[3][4]

Synthesis of 5-Methoxy-2-propyl-4-azaindole [3]

  • Materials: 6-Methoxypyrid-3-ylhydrazine, Valeraldehyde, 4 wt% aqueous sulfuric acid, Saturated aqueous sodium bicarbonate, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

    • Add valeraldehyde (1.1 equivalents) to the mixture.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Sonogashira Coupling followed by Cyclization

Modern palladium-catalyzed methods offer mild reaction conditions and a broad substrate scope for the construction of the 4-azaindole scaffold.[6]

General Protocol for Sonogashira Coupling

  • Materials: Halogenated aminopyridine (1 equiv.), Terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Triethylamine (2 equiv.), Anhydrous solvent (e.g., DMF or THF).

  • Procedure:

    • To a solution of the halogenated aminopyridine and terminal alkyne in the chosen solvent, add Pd(PPh₃)₄, CuI, and triethylamine under an inert atmosphere.

    • Heat the reaction mixture (typically between 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry, concentrate, and purify the coupled intermediate by column chromatography.

    • The subsequent cyclization to the azaindole is typically achieved by treatment with a base (e.g., KOtBu) in a suitable solvent.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows for the described synthetic methodologies.

Bartoli_Synthesis cluster_start Starting Materials 3-Nitropyridine 3-Nitropyridine Reaction Addition & [3,3]-Sigmatropic Rearrangement 3-Nitropyridine->Reaction Vinyl Grignard Vinyl Grignard Vinyl Grignard->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Workup Aqueous Quench & Aromatization Intermediate->Workup Product 4-Azaindole Workup->Product

Bartoli Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials Pyridylhydrazine Pyridylhydrazine Hydrazone_Formation Hydrazone Formation Pyridylhydrazine->Hydrazone_Formation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization & Aromatization Hydrazone_Formation->Cyclization Product 4-Azaindole Derivative Cyclization->Product

Fischer Indole Synthesis Workflow

Palladium_Catalyzed_Synthesis cluster_start Starting Materials Amino-halopyridine Amino-halopyridine Cross_Coupling Palladium-Catalyzed Cross-Coupling Amino-halopyridine->Cross_Coupling Coupling Partner\n(Alkyne, Alkene, Boronic Acid) Coupling Partner (Alkyne, Alkene, Boronic Acid) Coupling Partner\n(Alkyne, Alkene, Boronic Acid)->Cross_Coupling Coupled_Intermediate Coupled Intermediate Cross_Coupling->Coupled_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Coupled_Intermediate->Intramolecular_Cyclization Product 4-Azaindole Derivative Intramolecular_Cyclization->Product

General Workflow for Palladium-Catalyzed 4-Azaindole Synthesis

Conclusion

The synthesis of the 4-azaindole core can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like the Bartoli and Fischer syntheses offer direct routes from readily available starting materials, though they can sometimes suffer from moderate yields and harsh reaction conditions. Modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, provide a more versatile and often milder approach, allowing for the construction of a diverse range of substituted 4-azaindoles with good to excellent efficiency. The selection of the optimal synthetic route will be guided by the specific target molecule, the availability of precursors, and the desired scale of the reaction. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient synthesis of this important heterocyclic scaffold.

References

A Spectroscopic Showdown: Distinguishing N-Substituted 1H-pyrrolo[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric molecules is a critical step. In the realm of heterocyclic compounds, N-substituted 1H-pyrrolo[3,2-b]pyridines, also known as N-substituted 4-azaindoles, and their isomers are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to aid in their unambiguous identification.

The position of the nitrogen atom in the pyridine ring and the nature of the substituent on the pyrrole nitrogen significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for structure elucidation and establishing structure-activity relationships (SAR).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for distinguishing between N-substituted 1H-pyrrolo[3,2-b]pyridine isomers and related structures. The data has been compiled from various studies and illustrates the impact of isomeric and substituent variations on spectroscopic readouts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Compound/Isomer StructureH-2H-3H-5H-6H-7N-H (pyrrole)Substituent ProtonsSolvent
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) 7.40-7.32 (m)6.23-6.03 (m)--8.20 (d, J=2.3 Hz)12.08 (s)-DMSO-d₆
N-aryl-1H-pyrrolo[2,3-b]pyridine derivative 7.14-7.44 (m)6.77 (s)----7.14-7.44 (m, Ar-H)DMSO-d₆
1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine -6.80 (d, J=3.2 Hz)7.38 (d, J=3.3 Hz)-9.10 (s)-6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)CDCl₃
1-methyl-1H-pyrrolo[3',2':3,4]fluoreno[9,1-gh]isoquinoline -6.82 (d, J=3.2 Hz)7.64 (d, J=3.2 Hz)---4.43 (s, 3H)DMSO-d₆

Note: The chemical shifts are highly dependent on the substituent and the solvent used. Direct comparison should be made under identical conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Compound/Isomer StructureC-2C-3C-3aC-4C-5C-6C-7C-7aSolvent
1H-pyrrolo[2,3-b]pyridine derivative 128.51119.74125.55---150.52139.79DMSO-d₆
N-aryl-1H-pyrrolo[2,3-b]pyridine derivative 127.36-129.27120.01106.12--158.93-153.64DMSO-d₆
1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 124.81102.92141.17143.18-127.88149.89-CDCl₃
Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
Compound/Isomer StructureN-H StretchC=N StretchC-H AromaticKey Functional Groups
1H-pyrrolo[2,3-b]pyridine derivative 3344159330172194 (CN), 1710 (C=O)
Indole (parent compound for comparison) ~3406---
3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline 3222-25881589--
Table 4: Mass Spectrometry (MS) Data (m/z)
Compound/Isomer StructureMolecular Ion [M]⁺ or [M+H]⁺Key Fragmentation PeaksIonization Method
1H-pyrrolo[2,3-b]pyridine 118.1359--
N-substituted 1H-pyrrolo[2,3-b]pyridine derivative 327.0513 [M+H]⁺-ESI
N-substituted 1H-pyrrolo[3,2-c]pyridine derivative 361.1556 [M+H]⁺-HRMS
4-Azaindole derivative fragment 118.064-Azaindole core fragmentESI
Table 5: UV-Vis and Fluorescence Spectroscopy
Compound/Isomerλmax (nm)Emission λmax (nm)Solvent
4-Azaindole 288--
4-Azaindole derivative 340–360405-417Various
7-Azaindole 288374, 505 (bimodal in methanol)Methanol

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons (¹H) and carbons (¹³C) for structural elucidation.

Instrumentation: Bruker Avance 400 spectrometer (or equivalent).

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-substituted 1H-pyrrolo[3,2-b]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Sweep Width: Appropriate for the expected chemical shift range (e.g., -2 to 14 ppm)

  • Number of Scans: 16-64, depending on sample concentration

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Frequency: 101 MHz

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Sweep Width: 0 to 220 ppm

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance

  • Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For plasma samples, a protein precipitation and extraction protocol should be followed. This involves adding ice-cold acetonitrile, vortexing, centrifuging, and then evaporating the supernatant before reconstituting in the mobile phase.

UPLC-MS/MS Parameters (Example):

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR spectrometer with KBr pellet capabilities or an ATR accessory.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

  • Use quartz cuvettes with a 1 cm path length.

  • Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Use the solvent as a blank for background correction.

Visualizing the Workflow and Relationships

To streamline the process of spectroscopic analysis and understand the structural relationships, the following diagrams are provided.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N-Substituted Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Spectroscopic Grade Solvent Sample->Dilution Sample->Dilution Pellet Preparation of KBr Pellet Sample->Pellet NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dilution->MS UVVis UV-Vis & Fluorescence Spectroscopy Dilution->UVVis IR IR Spectroscopy Pellet->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UVVis->Structure Comparison Isomer Comparison Structure->Comparison

Caption: Workflow for the spectroscopic analysis of N-substituted isomers.

Caption: Relationship between the core scaffold and its N-substituted isomers.

Unveiling the Action of 1H-pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have identified promising therapeutic potential in a class of compounds known as 1H-pyrrolo[3,2-b]pyridine derivatives, primarily targeting key enzymes and receptors implicated in cancer and neurological disorders. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to inform drug development professionals and scientists in the field.

This emerging class of molecules has demonstrated significant activity as both inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a critical enzyme in fatty acid synthesis often dysregulated in cancer, and as negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function.

Targeting Cancer Metabolism: ACC1 Inhibition

A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of ACC1.[1] The inhibition of this enzyme disrupts the production of malonyl-CoA, a crucial building block for the synthesis of fatty acids, which are essential for the rapid growth and proliferation of cancer cells.

Comparative Efficacy of 1H-pyrrolo[3,2-b]pyridine Derivatives as ACC1 Inhibitors

Here, we compare the inhibitory activity of a lead compound, 1c , and an optimized derivative, 1k , against ACC1 and cellular lipogenesis. For context, the activity of a well-characterized, liver-targeted dual ACC1/2 inhibitor, MK-4074, is also included.[2]

CompoundTargetIC50 (nM)Cellular Lipogenesis Inhibition (IC50, nM)Reference
1c ACC118130[1]
1k ACC116290[1]
MK-4074 ACC1/ACC2~3Not Reported[2]

The data indicates that while both 1c and 1k exhibit potent enzymatic inhibition of ACC1, the optimization from 1c to 1k did not significantly improve direct enzyme inhibition but may have conferred other favorable properties for cellular activity and in vivo pharmacology.[1] Notably, in a preclinical in vivo study, oral administration of 1k at a dose of 100 mg/kg resulted in a significant reduction in the concentration of malonyl-CoA in HCT-116 xenograft tumors, confirming target engagement in a biological system.[1]

Experimental Protocols

The inhibitory activity of the compounds against ACC1 is determined using a biochemical assay that measures the production of ADP, a product of the ACC1-catalyzed reaction.

  • Reaction Mixture Preparation: A master mix is prepared containing 5x ACC Assay Buffer, 500 µM ATP, 2 mM Acetyl-CoA, and 1 M Sodium Bicarbonate in distilled water.

  • Inhibitor Preparation: Test compounds are serially diluted to concentrations 10-fold higher than the desired final concentrations.

  • Assay Procedure:

    • 15 µl of the master mix is added to the wells of a 96-well plate.

    • 2.5 µl of the diluted test inhibitor or vehicle control is added to the respective wells.

    • The reaction is initiated by adding 7.5 µl of diluted ACC1 enzyme (11 ng/µl).

    • The plate is incubated at room temperature for 40 minutes.

  • Signal Detection:

    • 25 µl of ADP-Glo™ reagent is added to each well to stop the reaction and deplete the remaining ATP.

    • After a 40-minute incubation, 50 µl of Kinase Detection Reagent is added to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

This assay measures the rate of de novo lipogenesis in cancer cells by quantifying the incorporation of radiolabeled acetate into cellular lipids.

  • Cell Culture: Cancer cells (e.g., U87 or U87 EGFRvIII) are seeded in 96-well plates and allowed to adhere.[3]

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound for a specified period (e.g., 5 hours).[3]

  • Radiolabeling: [¹⁴C]acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: After incubation, the cells are washed and lysed, and the total lipids are extracted.

  • Quantification: The amount of incorporated radioactivity in the lipid fraction is measured using a scintillation counter. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

This protocol outlines the procedure for assessing the in vivo efficacy of an ACC1 inhibitor.

  • Animal Model: Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunocompromised mice.

  • Drug Administration: Once the tumors reach a specified size, the mice are treated with the test compound (e.g., 100 mg/kg of 1k orally).[1]

  • Tumor Collection: At a designated time point after the final dose, the tumors are excised and immediately frozen.

  • Metabolite Extraction: The frozen tumor tissue is homogenized, and the metabolites, including malonyl-CoA, are extracted.

  • Quantification by LC-MS/MS: The concentration of malonyl-CoA in the tumor extracts is quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow

ACC1_Inhibition cluster_cell Cancer Cell Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA Malonyl-CoA ACC1->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Proliferation Cell Proliferation Fatty Acid Synthesis->Cell Proliferation 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine->ACC1 Inhibition

Mechanism of ACC1 Inhibition by 1H-pyrrolo[3,2-b]pyridine Derivatives.

Experimental_Workflow_ACC1 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation ACC1_Assay ACC1 Enzymatic Assay (Determine IC50) Cellular_Assay Cellular Lipogenesis Assay ([¹⁴C]Acetate Uptake) ACC1_Assay->Cellular_Assay Lead to Xenograft_Model Tumor Xenograft Model (e.g., HCT-116) Cellular_Assay->Xenograft_Model Promising candidates advance to Drug_Treatment Oral Administration of 1H-pyrrolo[3,2-b]pyridine derivative Xenograft_Model->Drug_Treatment Tumor_Analysis Measure Malonyl-CoA Levels (LC-MS/MS) Drug_Treatment->Tumor_Analysis 1H-pyrrolo[3,2-b]pyridine\nDerivative 1H-pyrrolo[3,2-b]pyridine Derivative 1H-pyrrolo[3,2-b]pyridine\nDerivative->ACC1_Assay

Experimental Workflow for Evaluating ACC1 Inhibitors.

Modulating Neurological Activity: GluN2B Negative Allosteric Modulators

Another significant mechanism of action for 1H-pyrrolo[3,2-b]pyridine derivatives is the negative allosteric modulation of the GluN2B subunit of the NMDA receptor.[4][5] These compounds do not directly block the glutamate or glycine binding sites but instead bind to a different site on the receptor, reducing its activity. This modulation has therapeutic potential for treating various neurological conditions.

Comparative Efficacy of 1H-pyrrolo[3,2-b]pyridine Derivatives as GluN2B NAMs

The following table compares the in vitro potency and in vivo receptor occupancy of several 1H-pyrrolo[3,2-b]pyridine derivatives. For comparison, data for Ifenprodil, a well-known GluN2B-selective antagonist, is included.

CompoundIn Vitro Potency (hGluN2B IC50, nM)In Vitro Binding (rat Ki, nM)In Vivo Receptor Occupancy (>75% at 10 mg/kg, oral)In Vivo Potency (ED50, mg/kg, oral)Reference
9 126.7Yes2.0[4][5]
25 104.8YesNot Reported[4]
30 1812YesNot Reported[4]
34 2011YesNot Reported[4]
Ifenprodil 72Not ReportedNot ApplicableNot Applicable

The data demonstrates that the 1H-pyrrolo[3,2-b]pyridine scaffold can yield highly potent and brain-penetrant GluN2B NAMs, with compound 9 showing a favorable in vivo potency with an ED50 of 2.0 mg/kg.[4][5]

Experimental Protocols

The potency of the compounds as GluN2B NAMs is assessed by measuring their ability to inhibit NMDA-induced calcium influx in cells expressing the human GluN1a/GluN2B receptor.

  • Cell Culture: CHO T-Rex cells inducibly expressing the hGluN1a/GluN2B receptor are used.

  • Assay Procedure: A calcium mobilization assay is performed to determine the IC50 values.

  • Data Analysis: The reduction in the calcium signal in the presence of the test compounds is used to calculate the IC50 values.

This study determines the extent to which the test compound binds to the GluN2B receptor in the brain of a living animal.

  • Animal Dosing: Animals (e.g., rats) are administered the test compound orally.

  • Radiotracer Administration: At a specific time point after dosing, a radiolabeled ligand that specifically binds to the GluN2B receptor is administered intravenously.

  • Tissue Collection: After a set period for radiotracer distribution, the animals are euthanized, and their brains are collected.

  • Autoradiography: Brain sections are prepared and exposed to a phosphor screen to visualize the distribution of the radiotracer.

  • Data Analysis: The level of radioactivity in brain regions rich in GluN2B receptors is quantified. The reduction in radiotracer binding in the drug-treated animals compared to vehicle-treated animals is used to calculate the percentage of receptor occupancy. The ED50 is the dose required to achieve 50% receptor occupancy.

Signaling Pathway and Experimental Workflow

GluN2B_Modulation cluster_synapse Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream_Signaling Neuronal_Activity Neuronal Activity Downstream_Signaling->Neuronal_Activity 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine->NMDA_Receptor Negative Allosteric Modulation

Mechanism of GluN2B Negative Allosteric Modulation.

Experimental_Workflow_GluN2B cluster_invitro In Vitro Characterization cluster_invivo In Vivo Target Engagement Calcium_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay Radioligand Binding Assay (Determine Ki) Calcium_Assay->Binding_Assay Animal_Dosing Oral Administration to Rats Binding_Assay->Animal_Dosing Promising candidates advance to RO_Study Receptor Occupancy Study (Autoradiography) Animal_Dosing->RO_Study ED50_Determination Determine ED50 RO_Study->ED50_Determination 1H-pyrrolo[3,2-b]pyridine\nDerivative 1H-pyrrolo[3,2-b]pyridine Derivative 1H-pyrrolo[3,2-b]pyridine\nDerivative->Calcium_Assay

Experimental Workflow for Evaluating GluN2B NAMs.

References

Benchmarking 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile Derivatives Against Known Kinase Inhibitor Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrrolopyridine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of a representative compound from the pyrrolopyridine class against established pharmacophores targeting Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, including colorectal cancer.

Due to the limited publicly available data on the specific biological activity of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, this guide will utilize a well-characterized derivative from the closely related 1H-pyrrolo[2,3-b]pyridine scaffold as a case study. The selected compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), has demonstrated potent inhibition of CDK8.[1][2] This analysis will benchmark its performance against two known commercial CDK8 inhibitors, Senexin A and CCT251921, which represent distinct pharmacophore classes.

Comparative Analysis of CDK8 Inhibition

The following table summarizes the in vitro potency of the representative pyrrolopyridine derivative and the selected known pharmacophores against CDK8.

Compound/PharmacophoreScaffoldTargetIC50 (nM)
(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)[1][2]1H-Pyrrolo[2,3-b]pyridineCDK848.6
Senexin A[3][4]QuinazolineCDK8280
CCT251921[5][6][7]2-AminopyridineCDK82.3

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of CDK8 inhibitors.

In Vitro CDK8 Kinase Inhibition Assay (Luminescent)

This assay quantifies the enzymatic activity of CDK8 by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • STAT1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., pyrrolopyridine derivative, known inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A 1:3 dilution series starting from 10 mM is recommended. A DMSO-only control is also prepared.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compounds or DMSO control to the wells of the assay plate.

    • Add 2.5 µL of the CDK8/Cyclin C enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the STAT1 peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Colorectal Cancer Cell Proliferation Assay (SRB Assay)

This assay assesses the effect of the test compounds on the proliferation of colorectal cancer cell lines (e.g., HCT116, SW480).

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the colorectal cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Signal Quantification:

    • Air dry the plates until no moisture is visible.

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Receptor_Complex Frizzled/LRP6 Receptor Complex Wnt->Receptor_Complex Binds Dvl Dishevelled (Dvl) Receptor_Complex->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded beta_Catenin_N β-catenin beta_Catenin->beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates CDK8 CDK8 CDK8->TCF_LEF Modulates

Caption: WNT/β-catenin signaling pathway with CDK8 modulation.

Experimental Workflow

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Test Compound - Prepare Kinase/Substrate/ATP Mix B 2. Kinase Reaction - Add compound to plate - Add enzyme - Initiate with Substrate/ATP A->B C 3. Incubation - Allow reaction to proceed (e.g., 60 min at 30°C) B->C D 4. Signal Generation - Stop reaction - Add detection reagents (e.g., ADP-Glo™) C->D E 5. Data Acquisition - Read luminescence on a plate reader D->E F 6. Data Analysis - Plot dose-response curve - Calculate IC50 value E->F

Caption: Workflow for an in vitro luminescent kinase assay.

References

A Comparative Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of core heterocyclic scaffolds is paramount. 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of common synthetic protocols for this important molecule, with a focus on reproducibility, yield, and reaction conditions. The information presented is based on a review of established chemical literature.

Introduction to 1H-pyrrolo[3,2-b]pyridine Synthesis

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be approached through several strategic disconnections, leading to a variety of named reactions and multi-step sequences. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on four prominent methods for the synthesis of the parent, unsubstituted 1H-pyrrolo[3,2-b]pyridine: the Madelung Synthesis, the Batcho-Leimgruber Synthesis, the Hemetsberger-Knittel Synthesis, and a modern Domino Reaction approach.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the selected synthesis protocols. It is important to note that reported yields can be highly dependent on the specific reaction scale, purity of reagents and solvents, and meticulous control of reaction parameters. Therefore, the data presented should be considered as representative examples from the literature.

Synthesis ProtocolStarting Material(s)Key ReagentsReaction ConditionsReported Yield (%)Purity Data
Madelung Synthesis N-(2-methylpyridin-3-yl)formamideStrong base (e.g., NaNH₂, n-BuLi)High temperature (200-350 °C)Variable, often moderateNot consistently reported
Batcho-Leimgruber 2-Methyl-3-nitropyridineDMF-DMA, Pyrrolidine, Reducing agent (e.g., H₂, Pd/C)Two steps: 1) Enamine formation, 2) Reductive cyclizationGood to excellentGenerally high
Hemetsberger-Knittel 3-FormylpyridineEthyl azidoacetateThermal or photochemical decompositionModerate to goodNot consistently reported
Domino Reaction 2-Fluoro-3-methylpyridine, BenzaldehydeStrong base (e.g., KN(SiMe₃)₂)One-pot, elevated temperatureGoodGenerally high

Detailed Experimental Protocols

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine analogue. For 1H-pyrrolo[3,2-b]pyridine, this translates to the cyclization of N-(2-methylpyridin-3-yl)formamide.

Protocol:

  • N-(2-methylpyridin-3-yl)formamide is prepared by the formylation of 2-methyl-3-aminopyridine.

  • The N-formyl compound is mixed with a strong base, such as sodium amide or n-butyllithium, in an inert high-boiling solvent like mineral oil or diphenyl ether.

  • The mixture is heated to high temperatures (typically 250-350 °C) for several hours under an inert atmosphere.

  • After cooling, the reaction is carefully quenched with water or an alcohol.

  • The product is extracted with an organic solvent and purified by chromatography or crystallization.

Challenges and Reproducibility: The high temperatures and strongly basic conditions can lead to side reactions and decomposition, making yields variable and potentially difficult to reproduce. The reaction is also sensitive to the nature of the base and the reaction time.

Batcho-Leimgruber Synthesis

This two-step approach is a popular and generally reliable method for the synthesis of indoles and azaindoles.

Protocol:

  • Enamine Formation: 2-Methyl-3-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, in a suitable solvent. The mixture is heated to afford the intermediate β-(dimethylamino)-α-(3-nitro-2-pyridyl)styrene.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 1H-pyrrolo[3,2-b]pyridine is then purified.

Challenges and Reproducibility: This method is generally considered more reproducible than the Madelung synthesis. The key to high yields is the efficient formation of the enamine and the careful control of the reduction step to avoid over-reduction of the pyridine ring.

Hemetsberger-Knittel Synthesis

This method relies on the thermal decomposition of an α-azido-β-arylacrylate, which cyclizes to form the pyrrole ring.

Protocol:

  • 3-Formylpyridine is condensed with ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide) to form ethyl 2-azido-3-(pyridin-3-yl)acrylate.

  • The purified azidoacrylate is then heated in a high-boiling inert solvent (e.g., xylene, decalin). The thermal decomposition leads to the extrusion of nitrogen gas and the formation of a nitrene intermediate, which then cyclizes.

  • The resulting ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is then hydrolyzed and decarboxylated to afford the parent 1H-pyrrolo[3,2-b]pyridine.

Challenges and Reproducibility: The synthesis and handling of the azido-intermediate require care due to its potential thermal instability. The yield of the cyclization step can be sensitive to the reaction temperature and the presence of impurities.

Domino Reaction from 2-Fluoro-3-picoline

A more recent and efficient approach involves a one-pot domino reaction.

Protocol:

  • A solution of a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) is prepared in an anhydrous aprotic solvent like THF.

  • A mixture of 2-fluoro-3-methylpyridine and an aldehyde (for the synthesis of substituted derivatives, though benzaldehyde can be used in related cyclizations) is added to the base at low temperature.

  • The reaction mixture is then warmed to an elevated temperature and stirred for several hours.

  • The reaction is quenched, and the product is isolated and purified.

Challenges and Reproducibility: This method offers the advantage of a one-pot procedure, which can simplify the workflow. However, the success of the reaction is highly dependent on the choice of base, solvent, and the precise control of reaction temperatures. The reaction mechanism is complex, and side products can form if conditions are not optimized.

Visualization of Synthetic Workflows

To further clarify the logical flow of these synthetic protocols, the following diagrams have been generated.

Madelung_Synthesis A 2-Methyl-3-aminopyridine B N-(2-methylpyridin-3-yl)formamide A->B Formylation C 1H-pyrrolo[3,2-b]pyridine B->C Intramolecular Cyclization (Strong Base, High Temp)

Caption: Workflow for the Madelung Synthesis of 1H-pyrrolo[3,2-b]pyridine.

Batcho_Leimgruber_Synthesis A 2-Methyl-3-nitropyridine B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 1H-pyrrolo[3,2-b]pyridine B->C Reductive Cyclization (e.g., H2, Pd/C)

Caption: Workflow for the Batcho-Leimgruber Synthesis of 1H-pyrrolo[3,2-b]pyridine.

Hemetsberger_Knittel_Synthesis A 3-Formylpyridine B Ethyl 2-azido-3-(pyridin-3-yl)acrylate A->B Knoevenagel Condensation (Ethyl azidoacetate) C Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate B->C Thermal Decomposition D 1H-pyrrolo[3,2-b]pyridine C->D Hydrolysis & Decarboxylation

Caption: Workflow for the Hemetsberger-Knittel Synthesis of 1H-pyrrolo[3,2-b]pyridine.

Domino_Reaction A 2-Fluoro-3-methylpyridine + Aldehyde B 1H-pyrrolo[3,2-b]pyridine Derivative A->B One-pot Domino Reaction (Strong Base)

Caption: Workflow for the Domino Synthesis of 1H-pyrrolo[3,2-b]pyridine Derivatives.

Conclusion

The synthesis of 1H-pyrrolo[3,2-b]pyridine can be achieved through various protocols, each with its own set of advantages and challenges. For general laboratory scale synthesis with good reproducibility, the Batcho-Leimgruber synthesis often presents a reliable option with good to excellent yields. The Madelung synthesis , while historically significant, can be challenging to reproduce due to the harsh reaction conditions. The Hemetsberger-Knittel synthesis offers a viable alternative, though it involves the handling of potentially sensitive azide intermediates. Modern domino reactions are highly efficient but may require careful optimization of reaction parameters.

The choice of the most appropriate synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale, available starting materials, and tolerance for challenging reaction conditions. This guide provides a foundational understanding to aid in the selection and implementation of a suitable protocol for the synthesis of this important heterocyclic scaffold.

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, a heterocyclic compound that requires careful management as hazardous waste. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants[1].

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance[1]. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department[1].

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste[1]. Never dispose of this chemical by evaporation, in the sewer, or in regular trash[2].

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound as hazardous waste.

  • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids[1][3].

2. Waste Collection and Containerization:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container[1]. The container should be sturdy, leak-proof, and chemically resistant[2].

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and list all components of the waste stream. Indicate the associated hazards, such as "Flammable" and "Toxic"[1].

  • Keep waste containers closed except when adding waste[2].

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated[1][4].

  • Use secondary containment for all liquid hazardous waste to prevent spills[2].

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory[2].

4. Requesting Disposal:

  • Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department[2][5].

Disposal of Empty Chemical Containers:

  • Trivial amounts of the chemical may remain in the "empty" container. These containers must still be handled with care.

  • The first rinse of the container must be collected and disposed of as hazardous waste[2].

  • For containers that held highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[2].

  • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as solid waste or according to your institution's guidelines for empty container disposal[2][6].

Visualizing the Disposal Workflow

To ensure clarity and procedural accuracy, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store in Secure Satellite Accumulation Area with Secondary Containment container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end End: Proper Disposal by EHS ehs_pickup->end

Caption: Workflow for Hazardous Chemical Waste Disposal.

start Start: Empty Container of This compound highly_toxic Is the chemical highly toxic (LD50 < 50mg/kg)? start->highly_toxic rinse_three Collect First Three Rinses as Hazardous Waste highly_toxic->rinse_three  Yes rinse_one Collect First Rinse as Hazardous Waste highly_toxic->rinse_one No air_dry Thoroughly Air-Dry the Container rinse_three->air_dry rinse_one->air_dry deface Deface or Remove Original Labels air_dry->deface dispose_solid Dispose of as Non-Hazardous Solid Waste (e.g., Glass Recycling) deface->dispose_solid end End: Container Disposed dispose_solid->end

Caption: Decision-Making for Empty Container Disposal.

References

Essential Safety and Operational Guide for Handling 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shieldsNitrile or Neoprene glovesLaboratory coatWork in a well-ventilated area. If dust is generated, use an N95-rated respirator.
Solution Preparation Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatWork within a certified chemical fume hood.[1]
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber or PVA for pyridine-like structures)Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood.[1][2]
Handling Spills Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronUse a respirator with an appropriate filter if ventilation is inadequate.
Waste Disposal Chemical splash gogglesNitrile or Neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: All work with this compound, especially when heating or generating aerosols, must be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1][3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • Safe Handling Practices: Avoid inhalation, and contact with eyes and skin.[5] Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage Plan:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and bases.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or accidental exposure.

Spill Response Plan:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[3]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water or a suitable lab detergent), followed by a water rinse.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Emergency and First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Chemical waste must be managed in accordance with institutional and local regulations.

Disposal Protocol:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Figure 1: Standard Operating Procedure Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Work in a Certified Chemical Fume Hood B->C D Perform Experiment C->D E Decontaminate Glassware and Work Area D->E F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Authorized Channels F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.